molecular formula C8H9ClO B076255 1-(2-Chlorophenyl)ethanol CAS No. 13524-04-4

1-(2-Chlorophenyl)ethanol

Número de catálogo: B076255
Número CAS: 13524-04-4
Peso molecular: 156.61 g/mol
Clave InChI: DDUBOVLGCYUYFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Chlorophenyl)ethanol is a valuable chiral benzylic alcohol derivative that serves as a critical synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a stereocenter adjacent to an electron-withdrawn aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and ligands for asymmetric catalysis. Researchers utilize this compound extensively in studies involving kinetic resolutions, stereoselective synthesis, and as a starting material for the preparation of chiral ligands, such as those used in Jacobsen's catalyst systems for epoxide ring-opening reactions. The presence of the ortho-chlorophenyl group influences both the steric and electronic properties of the molecule, which can be pivotal in modulating the biological activity of final target molecules or the stereochemical outcome of catalytic cycles. This compound is essential for probing reaction mechanisms, developing new synthetic methodologies, and creating libraries of chiral compounds for high-throughput screening in drug discovery programs. It is supplied as a high-purity material to ensure reproducibility in sensitive chemical transformations. Handle with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884623
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13524-04-4
Record name 1-(2-Chlorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13524-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-chloro-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)ethanol (CAS No. 13524-04-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented for practical application in a research and development setting.

Chemical Identity and Properties

This compound, also known as 2-Chloro-α-methylbenzyl alcohol, is an organic compound featuring a 2-chlorophenyl group attached to an ethanol (B145695) backbone.[1][2][3] Its hydroxyl group classifies it as an alcohol, contributing to its moderate polarity and ability to engage in hydrogen bonding.[3]

IdentifierValue
CAS Number 13524-04-4[1][2][4]
Molecular Formula C₈H₉ClO[1][2][4]
Molecular Weight 156.61 g/mol [2][4]
IUPAC Name 1-(2-chlorophenyl)ethan-1-ol[5]
Synonyms (±)-1-(o-Chlorophenyl)ethanol, 2-Chloro-α-methylbenzenemethanol, o-Chlorophenylmethylcarbinol[1]
InChI Key DDUBOVLGCYUYFX-UHFFFAOYSA-N[1][5]
Canonical SMILES CC(C1=CC=CC=C1Cl)O[1]

This table summarizes the key physical and chemical properties of this compound.

PropertyValueConditions
Physical Form Colorless to pale yellow liquid[1]Ambient Temperature
Boiling Point 121-123 °C[6]14 mmHg
Flash Point 93.8 °C[6]-
Refractive Index 1.5420 - 1.5480[5]@ 20 °C
pKa 14.05 ± 0.20Predicted
Solubility Slightly soluble in water[1]-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the characteristic spectral data.

The following data corresponds to the (S)-enantiomer in a CDCl₃ solvent.

¹H NMR (400 MHz, CDCl₃) [7]

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constant (J) Hz
7.52 d 1H Ar-H 7.2
7.12 - 7.25 m 3H Ar-H -
5.10 - 5.15 m 1H CH-OH -
2.34 s 3H -CH₃ -
1.82 s 1H -OH -

| 1.47 | d | 3H | -CH₃ | 6.4 |

¹³C NMR (100 MHz, CDCl₃) [7]

Chemical Shift (δ) ppm Assignment
143.9 Ar-C
134.2 Ar-C
130.4 Ar-C
127.2 Ar-C
126.4 Ar-C
124.5 Ar-C
66.8 CH-OH
23.9 -CH₃

| 18.9 | -CH₃ |

IR spectra are available, with characteristic peaks indicating the presence of hydroxyl and aromatic C-Cl groups.

GC-MS data is available for this compound, providing fragmentation patterns useful for its identification.

Synthesis Methodologies

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 2'-chloroacetophenone (B1665101). This process can be visualized as a straightforward chemical transformation.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reducing Agent cluster_product Final Product A 2'-Chloroacetophenone D This compound A->D Reduction B Sodium Borohydride (B1222165) (NaBH₄) B->A C Methanol (B129727) / Ethanol (Solvent) C->A

Caption: Synthesis of this compound via reduction.

The following protocol is a representative method for the synthesis of racemic this compound, adapted from standard chemical reduction procedures for similar compounds.[8]

  • Dissolution: Dissolve 2'-chloroacetophenone (10 mmol) in a suitable protic solvent, such as methanol or ethanol (50 mL), within a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled, stirring solution. The quantity should be sufficient to ensure complete reduction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid solution.

  • Extraction: Extract the product from the aqueous medium using an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry them over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules.[1] Its applications are primarily in:

  • Pharmaceuticals: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1]

  • Agrochemicals: The compound is utilized in the manufacturing of certain pesticides.[1]

  • Antimicrobial Research: It has demonstrated antimicrobial and antifungal properties, making it a subject of interest in the development of new therapeutic agents.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Hazard ClassCategory
Skin Irritation2[1]
Eye Irritation2[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory Irritation)

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]

    • Skin Protection: Use chemically resistant gloves and wear a lab coat or protective suit.[11]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

References

1-(2-Chlorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(2-Chlorophenyl)ethanol: Molecular Properties

This guide provides the fundamental molecular characteristics of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. This data is crucial for analytical calculations, experimental design, and chemical synthesis.

PropertyValue
Molecular FormulaC₈H₉ClO[1][2][3][4]
Molecular Weight156.61 g/mol [1][2][3]
IUPAC Name1-(2-chlorophenyl)ethan-1-ol[4]
CAS Number13524-04-4[1]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.

molecular_properties A This compound B Molecular Formula C₈H₉ClO A->B C Molecular Weight 156.61 g/mol B->C

Caption: Relationship between chemical name, formula, and molecular weight.

References

1H NMR and 13C NMR spectra of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2-Chlorophenyl)ethanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow.

This compound (C₈H₉ClO) is a chiral secondary alcohol. Its structure consists of a chlorophenyl group attached to an ethanol (B145695) backbone. The presence of distinct chemical environments for the protons and carbons in the molecule gives rise to a characteristic NMR spectrum, which is fundamental for its identification and structural verification.

G prep Sample Preparation (Dissolve in CDCl3 + TMS) acq NMR Data Acquisition (1H & 13C Spectra) prep->acq proc Data Processing (FT, Phasing, Referencing) acq->proc analysis Spectral Analysis (Shifts, Couplings, Integrals) proc->analysis elucid Structure Elucidation & Verification analysis->elucid report Final Report & Data Archiving elucid->report

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these core physicochemical properties is critical for its effective handling, storage, formulation, and for ensuring the quality and safety of downstream products. This document details available data, provides robust experimental protocols for its analysis, and outlines potential degradation pathways based on established chemical principles.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its structure, featuring a moderately polar hydroxyl group and a nonpolar chlorophenyl group, dictates its solubility and stability characteristics.

PropertyValueReference
Molecular Formula C₈H₉ClO[3]
Molecular Weight 156.61 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 231 °C[4]
Density 1.182 g/mL[4]
pKa 14.05 ± 0.20 (Predicted)[3]
Storage Store in a cool, dry place, away from direct sunlight.[2]

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. This compound is characterized as being slightly soluble in water.[1][2] Its miscibility with organic solvents is dictated by the principle of "like dissolves like," where its polar alcohol group contributes to solubility in polar solvents, and the aromatic ring allows for interaction with non-polar solvents.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile (B52724), dichloromethane, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipette or dropper

Procedure:

  • Add approximately 1 mL of the selected solvent to a clean, dry test tube.

  • To the solvent, add a small, measured amount of this compound (e.g., 20 µL).

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution against a dark background for any signs of undissolved droplets or cloudiness.

  • Record the observation as "soluble" (a clear, homogeneous solution), "partially soluble" (a cloudy or heterogeneous mixture with some dissolution), or "insoluble" (no apparent dissolution, distinct layers).

  • If the substance is soluble, continue to add small aliquots of this compound until saturation is reached to gain a semi-quantitative understanding of its solubility.

G cluster_start Start cluster_procedure Procedure cluster_decision Observation cluster_end Result start Select Solvent add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add 20 µL of This compound add_solvent->add_solute vortex Vortex for 30 seconds add_solute->vortex observe Visually Inspect for Dissolution vortex->observe decision Homogeneous Solution? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble / Partially Soluble decision->insoluble No

Figure 1: Workflow for Qualitative Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.[5][6] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[7] For this compound, this involves subjecting it to hydrolytic, oxidative, photolytic, and thermal stress. It is noted to be incompatible with strong oxidizing agents.[1]

While specific degradation pathways for this compound have not been extensively reported, general degradation mechanisms for similar compounds can be inferred.

Potential Degradation Pathways
  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2'-chloroacetophenone. Further oxidation could potentially lead to cleavage of the aromatic ring, though this would require harsh conditions.

  • Dehydration: Under acidic conditions and/or heat, elimination of water could occur, leading to the formation of 2-chlorostyrene.

  • Photodegradation: Aromatic chlorides can undergo photolytic cleavage of the carbon-chlorine bond, potentially leading to radical-mediated side reactions or substitution of the chlorine atom.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be adapted and optimized for this compound.[5][7] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

3.2.2. Stress Conditions:

  • Acidic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., starting with 2 hours and adjusting as needed).

    • At various time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1N NaOH.

    • Maintain the mixture at room temperature for a specified period (e.g., starting with 2 hours).

    • At various time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of neat this compound to a vial and place it in an oven at a controlled temperature (e.g., 70°C) for a specified period.

    • Alternatively, expose the stock solution to the same temperature.

    • At various time points, withdraw a sample, dissolve it in the mobile phase if necessary, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1N HCl, 60°C) start->acid base Basic Hydrolysis (1N NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralize (if applicable) & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation: - Purity - Degradation Products - Mass Balance hplc->data

Figure 2: General Workflow for Forced Degradation Studies.

Analytical Method for Stability Assessment

Proposed HPLC Method
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The outlined forced degradation studies and the proposed HPLC method will enable the development of a comprehensive stability profile, ensuring the quality and reliability of this compound in its various applications. Further studies are encouraged to generate specific quantitative solubility data and to fully elucidate the degradation pathways and identify the resulting products.

References

An In-depth Technical Guide to the Health and Safety of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for 1-(2-Chlorophenyl)ethanol, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, and emergency measures, presenting quantitative data in structured tables and outlining key safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[1][2][3]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |

GHS Label Elements:

  • Pictogram: Irritant (Exclamation Mark)[1][2]

  • Signal Word: Warning [1][2][3][4][5]

The logical workflow for handling this chemical, from hazard identification to control, is crucial for ensuring laboratory safety.

Hazard_Management_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures H_ID Identify Chemical Hazards (this compound) H315 H315: Skin Irritation H_ID->H315 H319 H319: Eye Irritation H_ID->H319 H335 H335: Respiratory Irritation H_ID->H335 R_ASSESS Assess Exposure Risk H_ID->R_ASSESS Leads to Inhalation Inhalation of Vapors R_ASSESS->Inhalation Skin_Contact Dermal Contact R_ASSESS->Skin_Contact Eye_Contact Eye Splash R_ASSESS->Eye_Contact Ingestion Accidental Ingestion R_ASSESS->Ingestion C_MEASURES Implement Controls R_ASSESS->C_MEASURES Informs Eng_Controls Engineering Controls (Fume Hood) C_MEASURES->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) C_MEASURES->PPE Admin_Controls Administrative Controls (SOPs, Training) C_MEASURES->Admin_Controls

Caption: Workflow for Safe Handling of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₈H₉ClO[1][3]
Molecular Weight 156.61 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2][6]
Odor Faint odor[2]
Solubility Slightly soluble in water[2]
Boiling Point 130 °C at 1.66 kPa[5] / 136 °C[6]
Relative Density 1.19[5]

| CAS Number | 13524-04-4[2][7] |

First Aid Measures

Prompt and appropriate first aid is critical in the event of accidental exposure. The following table summarizes the recommended procedures.

Table 3: First Aid Protocols for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[3][8][9]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[3][8][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9][10]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][8][11] |

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols, including the consistent use of Personal Protective Equipment (PPE), is essential to minimize exposure risk.

Table 4: Safe Handling, Storage, and PPE Requirements

Category Recommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[3][4][11]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[3][6][11]
Eye/Face Protection Wear approved safety glasses with side-shields or chemical safety goggles.[3][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][12]

| Respiratory Protection | Respiratory protection is not typically required when handled in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge.[13] |

The following diagram illustrates the experimental workflow for assessing skin irritation, a key hazard of this compound.

Skin_Irritation_Protocol cluster_Prep Preparation cluster_App Application & Observation cluster_Eval Evaluation A Select Test Subjects (e.g., Rabbits) B Prepare Test Substance (0.5 mL of this compound) A->B C Prepare Application Site (Shave ~1 sq. inch of skin) B->C D Apply Substance to Skin C->D Proceed to Application E Cover with Gauze Patch (Semi-occlusive dressing) D->E F Exposure Period (4 hours) E->F G Observe at 1, 24, 48, 72 hrs (Post-patch removal) F->G H Score Erythema & Edema (Draize Scale) G->H Data Collection I Calculate Primary Irritation Index H->I J Classify Irritation Potential (e.g., Category 2) I->J

Caption: Experimental Workflow for Skin Irritation Assessment (OECD 404).

Emergency Procedures

Preparedness for emergencies such as fires or accidental spills is a critical component of laboratory safety.

Table 5: Fire-Fighting and Accidental Release Measures

Procedure Type Protocol
Fire-Fighting Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11]Specific Hazards: Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

| Accidental Release | Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent skin and eye contact and inhalation of vapors. Ensure adequate ventilation and evacuate personnel from the area.[3][4]Environmental Precautions: Prevent the chemical from entering drains or waterways.[3][4]Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material into a suitable, closed container for disposal.[3][4] |

By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

The Crux of Luliconazole Synthesis: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luliconazole (B1675427), a potent topical antifungal agent, has a stereospecific structure that is crucial for its efficacy. The synthesis of this complex molecule is a multi-step process hinging on the strategic formation and reaction of several key intermediates. This technical guide provides an in-depth exploration of these core molecular building blocks, detailing their synthesis, and presenting quantitative data and experimental protocols to support research and development in antifungal drug manufacturing.

Core Intermediates: The Foundation of Luliconazole Synthesis

The synthesis of luliconazole predominantly proceeds through a convergent strategy, involving the preparation of a chiral epoxide or a related chiral alcohol, which is then coupled with an imidazole-containing moiety. The most critical intermediates identified in various synthetic schemes are:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone : Often the starting point of the synthesis, this achiral ketone is typically prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543).[1][2][3]

  • (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol : The formation of this specific chiral alcohol is a pivotal step that introduces the required stereochemistry for the final luliconazole molecule. Its synthesis is achieved through asymmetric reduction of the preceding ketone.[4][5]

  • Activated Derivatives of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol : To facilitate the subsequent nucleophilic substitution, the hydroxyl group of the chiral alcohol is converted into a good leaving group, such as a mesylate or a sulfonate.[1][6][7] A notable activated intermediate is (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.[5][8]

  • 1-Cyanomethylimidazole : This provides the essential imidazole (B134444) ring and the acetonitrile (B52724) group of the final product.[1][6]

  • Dithiirane (B14625396) Intermediate : The reaction of 1-cyanomethylimidazole with carbon disulfide in the presence of a base generates a reactive dithiirane intermediate, which is crucial for the formation of the dithiolane ring in luliconazole.[1][9][10]

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of these key intermediates and their subsequent conversion to luliconazole.

Diagram: Overall Synthetic Pathway of Luliconazole

G A 1,3-Dichlorobenzene C 2-Chloro-1-(2,4-dichlorophenyl)ethanone A->C Friedel-Crafts Acylation B Chloroacetyl chloride B->C D (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol C->D Asymmetric Reduction E Activated Chiral Intermediate (e.g., Mesylate, Dichloro derivative) D->E Activation I Luliconazole E->I Coupling F 1-Cyanomethylimidazole H Dithiirane Intermediate F->H Base G Carbon Disulfide G->H H->I

Caption: A simplified overview of a common synthetic route to luliconazole.

Experimental Protocols

Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

This initial step involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[2][3]

Methodology:

  • To a cooled mixture of a suitable solvent (e.g., methylene (B1212753) dichloride) and aluminum chloride, chloroacetyl chloride and 1,3-dichlorobenzene are added.[3]

  • The reaction mixture is stirred for a specified duration (e.g., 8 hours) to allow for complete reaction.[3]

  • The reaction is then quenched by pouring it into a mixture of water and an organic solvent like ethyl acetate (B1210297) or methylene dichloride.[2][3]

  • The organic layer is separated, washed, and the solvent is distilled off.[2][3]

  • The crude product is purified by crystallization from a suitable solvent such as isopropyl alcohol to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone.[2][3]

ParameterValue/ConditionReference
Starting Materials1,3-Dichlorobenzene, Chloroacetyl chloride, Aluminum chloride[2][3]
SolventMethylene dichloride or neat[3]
Reaction Time8 hours[3]
PurificationCrystallization from isopropyl alcohol[2][3]
Purity (HPLC)>98%[3]
Asymmetric Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

The stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is a critical step to establish the correct stereochemistry of luliconazole. Several methods have been reported, including chemoenzymatic and catalytic approaches.

This method involves the enzymatic resolution of a racemic mixture of 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.[6][7]

Methodology:

  • Racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) is synthesized by the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using sodium borohydride.[6][7]

  • The racemic alcohol is then acetylated to form racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.[6][7]

  • The racemic acetate undergoes lipase-mediated hydrolysis (e.g., using Novozym 435®). The lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-alcohol and the unreacted (R)-acetate.[6][7]

ParameterValue/ConditionReference
EnzymeNovozym 435®[6][7]
Substrateracemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate[6][7]
Enantiomeric Excess (e.e.)>99% for (S)-alcohol[6][7]
Conversion~50%[6][7]

This approach utilizes a chiral catalyst to directly reduce the ketone to the desired (R)-alcohol.

Methodology:

  • A chiral catalyst is prepared in situ. For example, a ruthenium complex can be formed from [Ru(p-cymene)Cl2]2 and an optically pure ligand like (S,S)-N-p-methylbenzenesulfonyl-1,2-diphenylethylenediamine.[4]

  • The ketone, ω-chloro-2,4-dichloroacetophenone, is added to the catalyst solution along with a hydrogen source (e.g., NaHCO3·2H2O).[4]

  • The reaction is carried out in a suitable solvent system, which can be aqueous.[4]

  • After the reaction is complete, the product is extracted with an organic solvent (e.g., n-hexane), and purified by crystallization.[4]

ParameterValue/ConditionReference
CatalystRuthenium complex with a chiral ligand[4]
Substrateω-chloro-2,4-dichloroacetophenone[4]
Optical Purity99.1% - 99.3%[4]
SolventDegassed water[4]

Diagram: Asymmetric Synthesis of the Chiral Alcohol Intermediate

G cluster_0 Chemoenzymatic Resolution cluster_1 Catalytic Asymmetric Reduction A 2-Chloro-1-(2,4-dichlorophenyl)ethanone B rac-2-chloro-1-(2,4-dichlorophenyl)ethanol A->B Reduction (e.g., NaBH4) C rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate B->C Acetylation D (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol C->D Lipase Hydrolysis E (R)-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate C->E Unreacted F 2-Chloro-1-(2,4-dichlorophenyl)ethanone G (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol F->G Chiral Catalyst (e.g., Ru-complex)

Caption: Comparison of two major routes to the chiral alcohol intermediate.

Activation of the Chiral Alcohol and Coupling with the Imidazole Moiety

The hydroxyl group of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is activated to facilitate the final coupling step. This can be achieved by converting it to a mesylate or by reaction with oxalyl chloride to form (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.[5][6]

Methodology for Mesylation and Coupling:

  • The enantiomerically pure (S)-β-halohydrin is subjected to a mesylation reaction.[6]

  • The resulting mesylated derivative is then reacted with 1-cyanomethylimidazole in the presence of carbon disulfide and a base.[1][6]

  • The reaction mixture is stirred at room temperature to facilitate the formation of the dithiolane ring and attachment of the imidazoleacetonitrile moiety.[1]

  • The crude luliconazole is then isolated and purified.

ParameterValue/ConditionReference
Activating AgentMethanesulfonyl chloride[1][6]
Imidazole Source1-Cyanomethylimidazole[1][6]
Dithiolane SourceCarbon disulfide[1]
BaseSodium hydroxide[1]
SolventDMSO[1]
Overall Yield (from chiral alcohol)43%[6]
Enantiomeric Excess (e.e.)>99%[6]

Methodology for Dichloro Intermediate and Coupling:

  • (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is reacted with oxalyl chloride in a suitable solvent like methylene dichloride with a catalyst such as DMF.[5]

  • The resulting (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is then purified.[5]

  • This dichloro intermediate is subsequently reacted with the pre-formed dithiirane intermediate from 1-cyanomethylimidazole and carbon disulfide to yield luliconazole.

ParameterValue/ConditionReference
Chlorinating AgentOxalyl chloride[5]
CatalystDMF[5]
Molar Yield (from chiral alcohol)≥90.0%[5]
Optical Purity of Intermediate≥99.0%[5]

Mechanism of Action: A Brief Overview

While this guide focuses on the synthesis, it is pertinent to mention the mechanism of action of luliconazole for a comprehensive understanding. Luliconazole inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[11][12] This disruption of ergosterol synthesis leads to damage of the cell membrane and ultimately, fungal cell death.[11][12]

Diagram: Luliconazole's Mechanism of Action

G A Luliconazole B Lanosterol 14α-demethylase (Fungal Enzyme) A->B Inhibits D Ergosterol Biosynthesis A->D Blocks B->D Catalyzes C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F Maintains G Fungal Cell Death F->G Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by luliconazole.

Conclusion

The synthesis of luliconazole is a testament to the advancements in asymmetric synthesis and chemoenzymatic processes. The careful selection of synthetic routes and the precise control over the formation of key chiral intermediates are paramount to achieving high yields and enantiopurity of the final active pharmaceutical ingredient. This guide provides a foundational understanding of these critical aspects, offering valuable insights for researchers and professionals in the field of antifungal drug development and manufacturing. The detailed protocols and tabulated data serve as a practical resource for the laboratory synthesis and process optimization of luliconazole.

References

A Technical Guide to the Fundamental Reaction Mechanisms of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the presence of a stereogenic center at the carbinol carbon and the influence of the electron-withdrawing chloro-substituent on the phenyl ring, which modulates its reactivity. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, including its synthesis and subsequent transformations. The content herein is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in research and development.

I. Synthesis of this compound: Reduction of 2'-Chloroacetophenone (B1665101)

The most prevalent method for synthesizing this compound is the reduction of the corresponding ketone, 2'-chloroacetophenone. This transformation can be achieved through both chemical and biocatalytic methods, with the latter offering high enantioselectivity, a crucial aspect for the synthesis of chiral drug intermediates.

A. Chemical Reduction

Chemical reduction of 2'-chloroacetophenone typically employs hydride reagents. For the asymmetric reduction to yield a specific enantiomer, chiral catalysts are utilized.

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones. The mechanism involves the use of a chiral oxazaborolidine catalyst that coordinates with both the borane (B79455) reducing agent and the ketone substrate, facilitating a stereoselective hydride transfer.

CBS_Reduction cluster_setup Catalyst Activation and Coordination cluster_reduction Hydride Transfer and Product Release Oxazaborolidine Oxazaborolidine Activated_Catalyst Activated Catalyst (Oxazaborolidine-Borane Complex) Oxazaborolidine->Activated_Catalyst Coordination Borane Borane Borane->Activated_Catalyst Coordinated_Complex Ternary Complex Activated_Catalyst->Coordinated_Complex Ketone Coordination Ketone 2'-Chloroacetophenone Ketone->Coordinated_Complex Transition_State Six-membered Transition State Coordinated_Complex->Transition_State Intramolecular Hydride Transfer Intermediate_Alkoxyborane Intermediate Alkoxyborane Transition_State->Intermediate_Alkoxyborane Product This compound Intermediate_Alkoxyborane->Product Hydrolysis Regenerated_Catalyst Regenerated Oxazaborolidine Intermediate_Alkoxyborane->Regenerated_Catalyst Release

CBS Reduction Mechanism for 2'-Chloroacetophenone.
B. Biocatalytic Reduction

The use of whole-cell biocatalysts or isolated enzymes for the reduction of 2'-chloroacetophenone offers a green and highly stereoselective alternative to chemical methods. Microorganisms such as Saccharomyces cerevisiae, Aspergillus terreus, Rhizopus oryzae, and genetically modified Escherichia coli have been successfully employed.[2][3]

Biocatalytic reduction is mediated by oxidoreductase enzymes, which utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a highly enantioselective hydride transfer to the carbonyl carbon.

Biocatalytic_Reduction Substrate 2'-Chloroacetophenone Enzyme_Substrate_NADH Enzyme-Substrate-NADH Ternary Complex Substrate->Enzyme_Substrate_NADH Binds to Active Site Enzyme_NADH Enzyme-NADH Complex Enzyme_NADH->Enzyme_Substrate_NADH Enzyme_Product_NAD Enzyme-Product-NAD+ Complex Enzyme_Substrate_NADH->Enzyme_Product_NAD Stereoselective Hydride Transfer Product (R)- or (S)-1-(2-Chlorophenyl)ethanol Enzyme_Product_NAD->Product Product Release Enzyme_NAD Enzyme-NAD+ Complex Enzyme_Product_NAD->Enzyme_NAD

Generalized Mechanism of Biocatalytic Reduction.
Quantitative Data for the Synthesis of this compound

MethodCatalyst/BiocatalystReducing Agent/CosubstrateSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Ref.
ChemicalNaBH₄-Methanol0 - RT--Racemic[4]
BiocatalyticSaccharomyces cerevisiae B5Ethanol (B145695) (5%)Water2524>99>99 (R)[5]
BiocatalyticE. coli (recombinant)FormateWater30-96>99.9 (S)[3]
BiocatalyticDaucus carota-Water3024-72HighHigh (S)[6][7]
Experimental Protocols
  • Cultivation: Saccharomyces cerevisiae B5 is cultured aerobically in a suitable growth medium.

  • Reaction Setup: In a reaction vessel, the yeast cells (e.g., 10.75 g/L dry cell weight) are suspended in a buffer solution (e.g., pH 8.0).

  • Substrate and Cosubstrate Addition: 2'-chloroacetophenone (e.g., 1 g/L) and ethanol (5% v/v) as a cosubstrate for cofactor regeneration are added to the cell suspension.

  • Incubation: The reaction mixture is incubated at 25°C with shaking for 24 hours.

  • Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product yield and enantiomeric excess are determined by chiral gas chromatography or HPLC.[5]

II. Core Reactions of this compound

A. Oxidation to 2'-Chloroacetophenone

The oxidation of this compound regenerates the starting ketone, 2'-chloroacetophenone. This reaction is typically carried out using chromium-based reagents or other mild oxidizing agents.

PCC is a mild oxidizing agent that converts secondary alcohols to ketones efficiently. The reaction proceeds through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton and the reduced chromium species.

PCC_Oxidation Alcohol This compound Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Nucleophilic attack on Cr(VI) PCC PCC PCC->Chromate_Ester Ketone 2'-Chloroacetophenone Chromate_Ester->Ketone E2-like elimination (Base-assisted) Cr_IV_species Cr(IV) species Chromate_Ester->Cr_IV_species E1_Dehydration Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Protonation H_plus H+ H_plus->Protonated_Alcohol Carbocation Secondary Benzylic Carbocation Protonated_Alcohol->Carbocation Loss of H₂O H2O H₂O Protonated_Alcohol->H2O Alkene 2-Chlorostyrene Carbocation->Alkene Deprotonation Base Base (e.g., H₂O) Base->Alkene SN1_SN2_Comparison cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Substrate_LG_SN1 R-LG (e.g., Protonated Alcohol) Carbocation_SN1 Carbocation Intermediate Substrate_LG_SN1->Carbocation_SN1 Leaving Group Departs Product_SN1 Racemic Product Carbocation_SN1->Product_SN1 Nucleophilic Attack Nu_weak Weak Nucleophile Nu_weak->Product_SN1 Substrate_LG_SN2 R-LG (e.g., Tosylate) Transition_State_SN2 Pentacoordinate Transition State Substrate_LG_SN2->Transition_State_SN2 Backside Attack Product_SN2 Inverted Product Transition_State_SN2->Product_SN2 Leaving Group Departs Nu_strong Strong Nucleophile Nu_strong->Transition_State_SN2 Tulobuterol_Synthesis Start 2'-Chloroacetophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(2-chlorophenyl) ethanone Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄) Intermediate1->Step2 Intermediate2 1-(2-Chlorophenyl)- 2-bromoethanol Step2->Intermediate2 Step3 Amination (tert-Butylamine) Intermediate2->Step3 Product Tulobuterol Step3->Product Tulobuterol_Signaling cluster_bronchodilation Bronchodilation Pathway cluster_inflammation Anti-inflammatory Pathway Tulobuterol_B Tulobuterol Beta2_AR β2-Adrenergic Receptor Tulobuterol_B->Beta2_AR binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to Tulobuterol_I Tulobuterol Syk Spleen Tyrosine Kinase (Syk) Tulobuterol_I->Syk inhibits NF_kB NF-κB Syk->NF_kB activates Inflammation Inflammatory Response NF_kB->Inflammation promotes

References

Methodological & Application

Enantioselective Synthesis of (S)-1-(2-Chlorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. Two distinct and highly efficient methods are presented: a biocatalytic approach using whole cells of Lactobacillus curvatus and a chemocatalytic method based on asymmetric transfer hydrogenation (ATH) with a chiral Ruthenium(II) catalyst.

Introduction

(S)-1-(2-Chlorophenyl)ethanol is a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The precise control of its stereochemistry is crucial for the efficacy and safety of the final drug products. The methods outlined below offer high enantioselectivity and yield, providing reliable pathways to this important chiral alcohol.

Data Presentation

The following table summarizes the quantitative data for the two presented synthetic methods, allowing for easy comparison of their key performance indicators.

ParameterMethod 1: Biocatalytic ReductionMethod 2: Asymmetric Transfer Hydrogenation
Catalyst Lactobacillus curvatus (whole cells)RuCl--INVALID-LINK--
Substrate 2'-Chloroacetophenone (B1665101)2'-Chloroacetophenone
Product (S)-1-(2-Chlorophenyl)ethanol(S)-1-(2-Chlorophenyl)ethanol
Enantiomeric Excess (ee) >99%[1][2]up to 96%[3]
Yield High (e.g., 91% conversion)[2]>99% conversion[3]
Reaction Temperature 30°C[1]28°C
Reaction Time 48 hours[1]Not specified, monitor by TLC/HPLC
Key Advantages Environmentally friendly ("green chemistry"), high enantioselectivity, mild reaction conditions.[1][2]High conversion, well-defined catalyst system, relatively short reaction times.[3]

Method 1: Biocatalytic Reduction with Lactobacillus curvatus

This protocol utilizes the inherent enzymatic machinery of Lactobacillus curvatus whole cells to achieve the highly enantioselective reduction of 2'-chloroacetophenone. This method is an excellent example of green chemistry, avoiding the use of heavy metal catalysts and harsh reagents.[1][2]

Experimental Protocol
  • Culture Preparation:

    • Inoculate Lactobacillus curvatus into an appropriate sterile growth medium (e.g., MRS broth).

    • Incubate the culture at 30°C for 24-48 hours with agitation to reach a suitable cell density.

    • Harvest the bacterial cells by centrifugation (e.g., 6000 x g for 10 minutes).

    • Wash the cell pellet with a sterile buffer solution (e.g., phosphate (B84403) buffer, pH 6.5) and centrifuge again.

  • Bioreduction Reaction:

    • Resuspend the washed Lactobacillus curvatus cell pellet in a reaction buffer (pH 6.5) to a desired cell concentration (e.g., 50 mg/mL wet cell weight).[2]

    • To this cell suspension, add 2'-chloroacetophenone (1 mmol) as the substrate.

    • The reaction mixture is incubated at 30°C for 48 hours with agitation (e.g., 200 rpm).[1]

  • Work-up and Purification:

    • After the incubation period, remove the cells by centrifugation.

    • Saturate the supernatant with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the (S)-1-(2-Chlorophenyl)ethanol by column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Workflow Diagram

Biocatalytic_Reduction_Workflow cluster_prep Cell Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis Culture L. curvatus Culture Harvest Harvest & Wash Cells Culture->Harvest Reaction Reaction with 2'-Chloroacetophenone Harvest->Reaction Extraction Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol employs a well-defined chiral Ruthenium(II) catalyst for the asymmetric transfer hydrogenation of 2'-chloroacetophenone. This chemocatalytic method offers high conversion rates and excellent enantioselectivity.

Experimental Protocol
  • Reaction Setup:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst RuCl--INVALID-LINK-- (0.01-1 mol%).

    • Add 2'-chloroacetophenone (1 equivalent).

    • Add a 5:2 mixture of formic acid and triethylamine (B128534) as the hydrogen source and solvent.

  • Reaction Execution:

    • Stir the reaction mixture at 28°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-(2-Chlorophenyl)ethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Workflow Diagram

ATH_Workflow cluster_setup Reaction Setup cluster_reaction ATH Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Combine Substrate, Catalyst, and H-source under Inert Gas Reaction Stir at 28°C Setup->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for the asymmetric transfer hydrogenation synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Conclusion

Both the biocatalytic and chemocatalytic methods presented provide effective and highly enantioselective routes to (S)-1-(2-Chlorophenyl)ethanol. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, environmental considerations, and available equipment. The biocatalytic method is particularly attractive for its green credentials and exceptional enantioselectivity, while the asymmetric transfer hydrogenation offers a robust and rapid chemical synthesis.

References

Application Notes and Protocols: Biocatalytic Reduction of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of 2'-chloroacetophenone (B1665101) is a pivotal reaction in synthetic organic chemistry, providing a green and highly selective route to chiral 1-(2-chlorophenyl)ethanols. These chiral alcohols are valuable building blocks for the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for performing this stereoselective reduction using whole-cell biocatalysts and isolated enzymes. The methodologies are designed to be reproducible and scalable for research and development purposes.

Biocatalyst Performance Comparison

The choice of biocatalyst is critical for achieving high conversion and enantioselectivity. Below is a summary of the performance of various biocatalysts in the reduction of 2'-chloroacetophenone and its analogs.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsReference
Lactobacillus curvatus N32'-Chloroacetophenone(S)-1-(2-chlorophenyl)ethanolHigh>99Optimized pH, temperature, agitation, and incubation time.[1]
Saccharomyces cerevisiae B52'-Chloroacetophenone(R)-1-(2-chlorophenyl)ethanol>99>99pH 8.0, 25 °C, 24 h, with 5% (v/v) ethanol (B145695) as a co-substrate.[2][3][4]
Daucus carota (carrot root)AcetophenonesChiral 1-phenylethanolsHighHighRoom temperature, orbital shaker (180 rpm), 2 days, in water. Tween® 20 can enhance conversion.[5][6]
Recombinant E. coli expressing Ketoreductase (LK08)2-Chloro-1-(2,4-dichlorophenyl)ethanone(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol100>99Optimized pH, temperature, isopropanol (B130326) and NADP+ concentration.[7][8]
Recombinant E. coli expressing Carbonyl Reductase4-chloroacetophenone(S)-phenylethanolFull conversion>99Neat substrate system with isopropanol for cofactor regeneration.[9]
Aspergillus terreus and Rhizopus oryzae2'-Chloroacetophenone(R)-2'-chloro-1-phenyl-ethanol--Glycerol used as a co-solvent.[2][4]
Ketoreductase from Scheffersomyces stipitis CBS 60452-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol88.299.9Lyophilized cells, reduction of 67 g/L substrate.[10]
Ketoreductase from Pichia glucozyma (KRED1-Pglu)AcetophenonesChiral 1-phenylethanols--Reaction with NADPH recycle system (GDH and glucose).[11][12]

Experimental Workflows

Whole-Cell Biocatalytic Reduction Workflow

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Culture Microorganism Culturing Harvest Cell Harvesting & Washing Culture->Harvest Reaction Reaction Setup: - Cells - Substrate - Buffer/Medium - Co-substrate Harvest->Reaction Incubation Incubation (Controlled Temp. & Agitation) Reaction->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification

Caption: General workflow for whole-cell biocatalytic reduction.

Isolated Enzyme (Ketoreductase) Workflow

cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Expression Recombinant Enzyme Expression (e.g., E. coli) Purification_Enz Enzyme Purification or Cell Lysate Preparation Expression->Purification_Enz Reaction Reaction Setup: - Enzyme - Substrate - Buffer - Cofactor (NAD(P)H) - Regeneration System Purification_Enz->Reaction Incubation Incubation (Controlled Temp. & pH) Reaction->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Purification_Prod Product Purification (e.g., Chromatography) Analysis->Purification_Prod

Caption: General workflow for reduction using an isolated enzyme.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Reduction using Lactobacillus curvatus

This protocol is based on the enantioselective bioreduction of 2'-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol.[1]

1. Materials and Equipment:

  • Lactobacillus curvatus strain (e.g., N3)

  • MRS broth for bacterial culture

  • 2'-chloroacetophenone

  • Phosphate (B84403) buffer (pH adjusted as per optimization)

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Culture Preparation: Inoculate Lactobacillus curvatus in MRS broth and incubate under appropriate conditions (e.g., 30°C, 150 rpm) for 24-48 hours until the stationary phase is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration.

  • Biotransformation:

    • In an Erlenmeyer flask, combine the washed cell suspension with the reaction buffer.

    • Add 2'-chloroacetophenone (substrate) to the desired concentration (e.g., 1 g/L). A co-solvent like ethanol may be used to improve substrate solubility.

    • Incubate the reaction mixture in an orbital shaker under optimized conditions of temperature and agitation.[1]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or GC.

    • Once the reaction is complete, saturate the mixture with NaCl and extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis:

    • Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC. For example, using a Chiralcel OD-H column with a mobile phase of n-hexane/i-PrOH (98:2) at a flow rate of 1.0 mL/min and UV detection at 220 nm.[1]

Protocol 2: Whole-Cell Reduction using Daucus carota (Carrot Root)

This protocol describes a simple and environmentally friendly method for the bioreduction of acetophenones.[5]

1. Materials and Equipment:

  • Fresh carrots (Daucus carota)

  • 2'-chloroacetophenone

  • Deionized water

  • Tween® 20 (optional surfactant)

  • Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate for extraction

  • Gas Chromatography (GC) system for analysis

2. Procedure:

  • Biocatalyst Preparation: Wash fresh carrots thoroughly and cut them into small pieces.

  • Biotransformation:

    • In an Erlenmeyer flask, add 10 g of carrot pieces to 40-100 mL of water.

    • Add 2'-chloroacetophenone (approx. 0.5 mmol).

    • If used, add the desired amount of Tween® 20.

    • Carry out the biotransformation in an orbital shaker at room temperature with a rotational speed of 180 rpm for 2 days.[5]

  • Sampling and Analysis:

    • Monitor the reaction by taking a 2 mL sample and extracting it with 1 mL of ethyl acetate by vigorous stirring.

    • Analyze the ethyl acetate layer by GC to determine the conversion rate and enantioselectivity.

  • Work-up:

    • After the reaction, filter the mixture to remove the carrot pieces.

    • Extract the filtrate with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the product.

Protocol 3: Isolated Ketoreductase (KRED) Catalyzed Reduction

This protocol is a general method for the asymmetric reduction of ketones using a purified ketoreductase with a cofactor regeneration system.[11]

1. Materials and Equipment:

  • Purified Ketoreductase (KRED) or a cell lysate containing the overexpressed enzyme

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • 2'-chloroacetophenone

  • NADP+ (or NAD+)

  • D-Glucose

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Reaction tubes (e.g., screw-capped test tubes)

  • Thermostatted shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral GC or HPLC system

2. Procedure:

  • Reaction Setup:

    • In a screw-capped test tube, prepare a reaction mixture with a final volume of 5 mL containing:

      • Tris-HCl buffer (50 mM, pH 8.0)

      • 2'-chloroacetophenone (substrate, e.g., 1 g/L)

      • NADP+ (0.1 mM)

      • D-Glucose (4 times the molar amount of the substrate)

      • KRED (e.g., 20 mU/mL)

      • GDH (e.g., 1 U/mL)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

    • Monitor the reaction progress by analyzing small aliquots.

  • Work-up:

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the final product for conversion and enantiomeric excess using chiral GC or HPLC.

Safety Precautions

  • 2'-chloroacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Follow standard microbiological practices when handling bacterial cultures.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: The Role of 1-(2-Chlorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a stereogenic center at the carbinol carbon, allows for the creation of enantiomerically pure molecules. The biological activity of many drugs is highly dependent on their stereochemistry, making chiral intermediates like this compound essential for developing effective and safe therapeutics.[1] This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in the synthesis of the antiepileptic drug Cenobamate and as a precursor to other biologically active molecules.

Application in the Synthesis of Cenobamate

(1R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate, known as Cenobamate, is an FDA-approved antiepileptic drug for the treatment of partial-onset seizures in adults.[2] The key chiral intermediate in the synthesis of Cenobamate is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, which is derived from the asymmetric reduction of a ketone precursor. This highlights the critical role of the chiral this compound moiety in establishing the correct stereochemistry for the drug's therapeutic activity.[3] The synthesis involves the enzymatic reduction of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one to the corresponding (R)-alcohol with high enantiomeric excess.[4]

Application in the Synthesis of L-cloprenaline

(S)-1-(2-Chlorophenyl)ethanol is a key intermediate in the synthesis of L-cloprenaline, a compound used for relieving asthma symptoms. The enantioselective bioreduction of 1-(2-chlorophenyl) ethanone (B97240) using whole-cell biocatalysts, such as Lactobacillus curvatus, provides a green and efficient route to obtain the (S)-enantiomer in high yield and excellent enantiomeric excess (>99%).[5] This biocatalytic approach offers an environmentally friendly alternative to traditional chemical reductions.[5]

Quantitative Data

Table 1: Biocatalytic Reduction of 1-(2-chlorophenyl) ethanone to (S)-1-(2-Chlorophenyl)ethanol [5]

Biocatalyst StrainConversion (%)Enantiomeric Excess (ee, %)
Lactobacillus curvatus N3>99>99

Reaction conditions: 50 mg biocatalyst, 1 mmol substrate, 30°C, 24 h, 100 rpm.

Table 2: Synthesis of Cenobamate Intermediate [4][6]

Reaction StepStarting MaterialProductYield (%)Enantiomeric Excess (ee, %)
Enzymatic Reduction1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol>98 (conversion)>99
Carbamation(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-olCenobamate8699.9

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-(2-Chlorophenyl)ethanol via Biocatalytic Reduction [5]

This protocol describes the whole-cell biocatalytic reduction of 1-(2-chlorophenyl) ethanone using Lactobacillus curvatus.

Materials:

Procedure:

  • Cultivate Lactobacillus curvatus in a suitable medium to obtain sufficient cell mass.

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • In a reaction vessel, suspend the washed Lactobacillus curvatus cells (50 mg) in phosphate buffer.

  • Add 1-(2-chlorophenyl) ethanone (1 mmol) to the cell suspension.

  • Add glucose as a co-substrate for cofactor regeneration.

  • Incubate the reaction mixture at 30°C with agitation (100 rpm) for 24 hours.

  • Monitor the reaction progress using HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-(2-Chlorophenyl)ethanol.

Protocol 2: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol [4][6]

This protocol details the enzymatic reduction of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one.

Materials:

  • 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one ("2N ketone")

  • Oxidoreductase enzyme solution (e.g., from Candida magnoliae)

  • Buffer solution (100 mM TEA, pH 8, 1mM MgCl2, 10% glycerol)

  • NADP+

  • 2-Butanol (B46777)

  • Ethyl acetate

  • 10% Brine solution

  • Magnesium sulfate

Procedure:

  • To a mixture of the buffer solution, "2N ketone" (100mg), NADP+ (0.04mg), and 2-butanol (300 µL), add the oxidoreductase enzyme solution (30 µL).

  • Incubate the reaction mixture at room temperature with constant mixing for 48 hours.

  • Monitor the reduction by HPLC until >98% conversion is achieved.

  • Add ethyl acetate (500 mL) to the reaction mixture.

  • Separate the organic layer and wash with 10% brine solution (3 x 500 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol as an oily residue.

Protocol 3: Synthesis of Cenobamate [4][7]

This protocol describes the conversion of the chiral alcohol intermediate to Cenobamate.

Materials:

Procedure:

  • Dissolve the (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol residue in THF (450 mL).

  • Cool the solution to -15°C.

  • Slowly add chlorosulfonyl isocyanate (38 g, 267 mmol) and stir the mixture at -10°C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the resulting solution under reduced pressure.

  • Dissolve the concentrate in isopropanol (90 mL).

  • Slowly add heptane (180 mL) to induce crystallization.

  • Filter the precipitate and wash to afford Cenobamate.

Visualizations

Asymmetric_Synthesis_of_S_1_2_Chlorophenylethanol cluster_start Starting Material cluster_process Biocatalytic Reduction cluster_product Product start 1-(2-chlorophenyl)ethanone process Lactobacillus curvatus (Whole-cell biocatalyst) start->process Asymmetric Reduction >99% ee product (S)-1-(2-Chlorophenyl)ethanol process->product

Caption: Workflow for the asymmetric synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Cenobamate_Synthesis_Workflow start 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one intermediate (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol start->intermediate Enzymatic Asymmetric Reduction (Oxidoreductase) >99% ee final_product Cenobamate intermediate->final_product Carbamation (Chlorosulfonyl isocyanate)

Caption: Synthetic pathway for Cenobamate.

Cenobamate_Mechanism_of_Action Cenobamate Cenobamate NaV Voltage-Gated Sodium Channels Cenobamate->NaV GABAa GABAA Receptors Cenobamate->GABAa Inactivation Enhances Inactivation NaV->Inactivation Modulation Positive Allosteric Modulation GABAa->Modulation Neuronal_Excitability Reduced Neuronal Excitability Inactivation->Neuronal_Excitability Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission Modulation->Inhibitory_Neurotransmission

Caption: Proposed mechanism of action of Cenobamate.[4]

References

Application Notes and Protocols for the Chiral Resolution of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The methods covered include enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).

Overview of Chiral Resolution Methods

The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). For this compound, several methods can be employed to achieve high enantiomeric purity.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. This results in a mixture of an enantioenriched substrate and an enantioenriched product, which can then be separated.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase (CSP) to directly separate the enantiomers of this compound.

Data Presentation

The following tables summarize representative quantitative data for the different chiral resolution methods.

Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols

EnzymeSubstrateAcyl DonorSolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
Candida antarctica Lipase B (CALB)Racemic 1-phenylethanol (B42297)Vinyl acetate (B1210297)n-Hexane1.25~50>99>99
Pseudomonas cepacia LipaseRacemic 1-phenylethanolIsopropenyl acetatetert-Butyl methyl ether342>9977
Candida rugosa LipaseRacemic 2-(4-chlorophenoxy)propionic acid1-ButanolCarbon tetrachloride->50100 (S-acid)-

Note: Data for 1-phenylethanol is presented as a close structural analog to this compound to demonstrate typical results for this class of compounds.

Table 2: Diastereomeric Salt Resolution of Secondary Alcohols

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)
1-Phenyl-1-propanolCinchonidine (via maleic acid monoester)-->99
(1-Methyl-2-phenyl)-ethylamine(S,S)-Tartaric AcidIsopropanol (B130326)87.583.5
Amlodipine(+)-Tartaric AcidAcetone/ThioureaHighHigh

Table 3: Chiral HPLC Separation of Chlorophenyl)ethanol Analogs

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
1-(4-Chlorophenyl)ethanolChiralcel® OD-Hn-Hexane/Isopropanol (90:10)1.0Not Specified>1.5
1-(4-Chlorophenyl)ethanolChiralcel® OB-Hn-Hexane/Isopropanol (98:2)0.5tR(S) = 27.9>1.5

Note: Data for the closely related 1-(4-Chlorophenyl)ethanol is presented, as the chromatographic behavior is expected to be very similar.

Experimental Protocols

Enzymatic Kinetic Resolution using Candida antarctica Lipase B

This protocol describes a typical procedure for the kinetic resolution of racemic this compound via acylation catalyzed by immobilized Candida antarctica Lipase B (CALB), such as Novozym 435.

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic this compound reaction Reaction Mixture racemate->reaction enzyme CALB (Novozym 435) enzyme->reaction acyl_donor Vinyl Acetate acyl_donor->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction separation Separation (e.g., Chromatography) reaction->separation ~50% Conversion product_alcohol (R)-1-(2-Chlorophenyl)ethanol separation->product_alcohol product_ester (S)-1-(2-Chlorophenyl)ethyl acetate separation->product_ester

Caption: Workflow for enzymatic kinetic resolution of this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (B28343) (or another suitable organic solvent like n-hexane or tert-butyl methyl ether)

  • Molecular sieves (4 Å), activated

  • Reaction vessel with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq), anhydrous toluene, and activated molecular sieves.

  • Add immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • When the conversion reaches approximately 50% (which typically yields the highest e.e. for both substrate and product), stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the immobilized enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted (R)-1-(2-Chlorophenyl)ethanol from the (S)-1-(2-Chlorophenyl)ethyl acetate by silica gel column chromatography.

  • The ester can be hydrolyzed to the corresponding (S)-alcohol if desired.

Diastereomeric Salt Formation and Crystallization

This protocol is an adapted method for the resolution of this compound based on established procedures for similar secondary alcohols. It involves derivatization to a phthalic acid monoester followed by salt formation with a chiral amine.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Derivatization cluster_1 Salt Formation & Crystallization cluster_2 Enantiomer Regeneration racemate Racemic this compound derivatization Formation of Racemic Phthalate (B1215562) Monoester racemate->derivatization anhydride (B1165640) Phthalic Anhydride anhydride->derivatization racemic_ester Racemic Phthalate Monoester salt_formation Formation of Diastereomeric Salts racemic_ester->salt_formation resolving_agent Chiral Amine (e.g., (R)-1-Phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt regeneration Acid Hydrolysis less_soluble_salt->regeneration pure_enantiomer Enantiopure this compound regeneration->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Materials:

  • Racemic this compound

  • Phthalic anhydride

  • Pyridine

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral resolving agent)

  • Ethanol (or other suitable crystallization solvent)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Part A: Preparation of the Racemic Phthalate Monoester

  • In a round-bottom flask, dissolve racemic this compound (1.0 eq) and phthalic anhydride (1.1 eq) in pyridine.

  • Heat the mixture (e.g., at 80-90 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the resulting phthalate monoester with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude racemic monoester.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the crude racemic phthalate monoester in a minimal amount of a suitable hot solvent, such as ethanol.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine) in the same solvent.

  • Add the resolving agent solution to the hot solution of the racemic monoester.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals.

  • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

Part C: Regeneration of the Enantiomerically Enriched Alcohol

  • Suspend the purified diastereomeric salt in water and add an aqueous NaOH solution to hydrolyze the ester and liberate the chiral amine.

  • Extract the chiral resolving agent with an organic solvent.

  • Acidify the remaining aqueous layer with HCl to precipitate the enantiomerically enriched phthalic acid monoester.

  • Hydrolyze the monoester by heating with an excess of aqueous NaOH solution.

  • After cooling, extract the liberated enantiomerically enriched this compound with an organic solvent.

  • Dry the organic extract and concentrate it under reduced pressure to obtain the resolved alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral HPLC Method for Enantiomeric Analysis

This protocol provides a starting point for the analytical separation of the enantiomers of this compound. The conditions are based on methods developed for the closely related 1-(4-Chlorophenyl)ethanol.[1]

Logical Flow for Chiral HPLC Analysis

G sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto HPLC System sample_prep->injection separation Separation on Chiral Stationary Phase (e.g., Chiralcel® OD-H) injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram analysis Data Analysis (Peak Integration, e.e. Calculation) chromatogram->analysis result Enantiomeric Excess (e.e.) Value analysis->result

Caption: Logical flow for the determination of enantiomeric excess using chiral HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Preparation: Purge the HPLC system with the mobile phase. Equilibrate the Chiralcel® OD-H column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the this compound sample (racemic standard or resolved sample) in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Conclusion

The chiral resolution of this compound can be effectively achieved through enzymatic kinetic resolution, diastereomeric salt formation, or chiral chromatography. The choice of method will depend on factors such as the desired scale of the separation, the required level of enantiomeric purity, and the available resources. Enzymatic methods offer high selectivity under mild conditions, while diastereomeric salt formation is a robust and scalable classical technique. Chiral HPLC is an indispensable tool for both the analysis of enantiomeric purity and for preparative-scale separations. The protocols and data provided in these notes serve as a comprehensive guide for researchers to select and implement the most suitable resolution strategy for their specific needs.

References

Application Note: Protocols for the Oxidation of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and chemical industries.[1] 1-(2-Chlorophenyl)ethanol is a secondary alcohol whose oxidation product, 2'-chloroacetophenone, serves as a key building block in the synthesis of various compounds.[2][3] This document provides detailed application notes and experimental protocols for the oxidation of this compound, comparing several common and effective methods. The protocols are designed to be reproducible and scalable for research and development purposes.

Reaction Scheme

The overall transformation is the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 2'-chloroacetophenone.

Reaction Scheme: Oxidation of this compound to 2'-chloroacetophenone

Application Notes & Comparison of Methods

Several reagents are available for the oxidation of secondary alcohols.[4][5] The choice of oxidant depends on factors such as substrate sensitivity, desired reaction conditions (e.g., temperature, pH), cost, and safety considerations. Below is a summary of common methods applicable to the synthesis of 2'-chloroacetophenone.

  • Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones.[6][7][8] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.[7] A key advantage of PCC is that it minimizes over-oxidation, which is not a concern for ketones but is relevant for primary alcohols.[6][9] However, it is a chromium (VI) reagent, which poses toxicity and disposal challenges.[10]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (TEA).[11] The Swern oxidation is known for its mild, non-acidic conditions and high yields, often exceeding 90%.[10] It is compatible with a wide range of functional groups.[10][12] The primary drawbacks are the requirement for cryogenic temperatures (typically -78 °C) and the production of the malodorous byproduct, dimethyl sulfide.[13]

  • Hypochlorite (B82951) Oxidation: Using sodium hypochlorite (NaOCl), the active ingredient in household bleach, in the presence of an acid like acetic acid, is a cost-effective and environmentally friendlier alternative to heavy metal oxidants.[14][15] This method is known to oxidize secondary alcohols rapidly and in high yield.[14] The main byproducts are sodium chloride and water.[15] However, a potential side reaction is the chlorination of the product ketone, especially under acidic conditions.[16]

  • Dess-Martin Periodinane (DMP): DMP is another mild oxidant that converts secondary alcohols to ketones under neutral conditions at room temperature.[5][17] It is known for its high efficiency and broad functional group tolerance.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes typical reaction conditions and expected yields for the different oxidation methods discussed.

Oxidizing Agent SystemSolventTemperatureTypical Reaction TimeTypical YieldKey Advantages & Disadvantages
PCC Dichloromethane (DCM)Room Temp.1-4 hours85-95%(+): Mild, selective, simple setup.[7][8] (-): Toxic chromium waste.[10]
Swern Oxidation Dichloromethane (DCM)-78 °C1-2 hours>90%(+): Very mild, high yield, avoids metals.[10][12] (-): Cryogenic temp, odor of DMS byproduct.[13]
NaOCl / Acetic Acid Acetic Acid or Ethyl Acetate (B1210297)25-50 °C0.5-2 hours80-95%(+): Inexpensive, green oxidant.[14][15] (-): Potential for chlorination side-products.[16]
Dess-Martin Periodinane Dichloromethane (DCM)Room Temp.0.5-2 hours>90%(+): Mild, neutral conditions, fast.[5] (-): Reagent is expensive and potentially explosive.

Experimental Protocols

Below are two detailed protocols for the oxidation of this compound.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[10]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen inlet, and a low-temperature thermometer.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen or argon inlet. Maintain the system under a positive pressure of inert gas.

  • Reagent Preparation: In the main flask, add anhydrous DCM (e.g., 100 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.

  • Activator Addition: To the cooled DCM, add oxalyl chloride (1.5 eq.) via a syringe, followed by the dropwise addition of anhydrous DMSO (2.2 eq.) from a dropping funnel over 10-15 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq.) dropwise over 10 minutes. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quenching & Work-up: Quench the reaction by adding deionized water (e.g., 50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2'-chloroacetophenone.

Protocol 2: Sodium Hypochlorite Oxidation

This protocol is based on general procedures for hypochlorite oxidation of secondary alcohols.[14][18]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Sodium hypochlorite solution (e.g., commercial bleach, ~5-8%)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask or round-bottom flask, magnetic stirrer, and an ice bath.

Procedure:

  • Setup: In a flask, dissolve this compound (1.0 eq.) in glacial acetic acid (e.g., 3 mL per gram of alcohol). Place the flask in a water bath to manage temperature.

  • Oxidant Addition: While stirring, add the sodium hypochlorite solution (approx. 1.5-2.0 eq.) dropwise. Monitor the internal temperature and use an ice bath if necessary to maintain it between 25-40 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A starch-iodide paper test can be used to check for excess oxidant (a blue-black color indicates its presence).

  • Quenching: Once the reaction is complete (typically 30-60 minutes), destroy the excess hypochlorite by adding 10% sodium sulfite solution dropwise until the starch-iodide test is negative.

  • Neutralization & Extraction: Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by flash chromatography or distillation under reduced pressure to yield pure 2'-chloroacetophenone.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the oxidation, work-up, and purification of 2'-chloroacetophenone.

Oxidation_Workflow General Workflow for Oxidation of this compound cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Setup & Cool (Dry Glassware, Inert Atm.) add_reagents 2. Add Oxidizing Reagents start->add_reagents add_alcohol 3. Add Alcohol Substrate (this compound) add_reagents->add_alcohol react 4. Monitor Reaction (TLC, Temp Control) add_alcohol->react quench 5. Quench Reaction react->quench extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer (Acid/Base/Brine) extract->wash dry 8. Dry & Concentrate (MgSO4, Rotovap) wash->dry purify 9. Purify Product (Chromatography/Distillation) dry->purify analyze 10. Characterize Product (NMR, IR, GC-MS) purify->analyze product Final Product: 2'-Chloroacetophenone analyze->product

Caption: General workflow for the oxidation of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Pyridinium Chlorochromate (PCC): A suspected carcinogen and toxic. Handle with care and avoid inhalation of the powder.

  • Sodium Hypochlorite: A strong oxidant. Avoid contact with ammonia (B1221849) and other reducing agents.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent frostbite.

References

Application Notes and Protocols: Utilizing 1-(2-Chlorophenyl)ethanol in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals remain a cornerstone of anti-infective therapy, primarily by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The structural scaffold of many successful azole antifungals incorporates a substituted phenyl ethanol (B145695) moiety. 1-(2-Chlorophenyl)ethanol presents a valuable and versatile starting material for the synthesis of novel azole-based antifungal agents. Its 2-chloro substitution can influence the steric and electronic properties of the final compound, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthetic utility of this compound in generating new antifungal candidates, complete with detailed experimental protocols, data presentation, and visual diagrams of the synthetic workflow and mechanism of action.

Synthetic Strategy and Workflow

The general strategy for synthesizing novel antifungal agents from this compound involves a two-step process. The first step is the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with a nitrogen-containing heterocycle, such as a triazole or imidazole.

G cluster_0 Synthesis Workflow A This compound B Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) A->B Reagent (e.g., TsCl, SOCl2) C 2-Chloro-1-(2-chlorophenyl)ethyl Intermediate B->C D Nucleophilic Substitution with Azole Heterocycle C->D Azole (e.g., 1,2,4-Triazole) E Crude Antifungal Product D->E F Purification (e.g., Column Chromatography) E->F G Pure Novel Antifungal Agent F->G G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action A Squalene B Lanosterol A->B Squalene epoxidase C Lanosterol 14α-demethylase (Fungal Cytochrome P450) B->C D Ergosterol Precursors C->D E Ergosterol D->E F Fungal Cell Membrane E->F Incorporation G Azole Antifungal (Derived from this compound) H Inhibition G->H H->C

References

Application Notes and Protocols for the Large-Scale Production of Enantiomerically Pure 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 1-(2-chlorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often paramount to the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the large-scale production of (R)- and (S)-1-(2-chlorophenyl)ethanol through biocatalytic asymmetric reduction, chemical asymmetric transfer hydrogenation, and methods for enantiomeric excess determination and chiral resolution.

Introduction

The efficient and scalable synthesis of single-enantiomer chiral alcohols is a significant challenge in pharmaceutical manufacturing. This compound presents a key synthetic intermediate, and its availability in high enantiopurity is crucial. This guide explores and details robust methods to achieve this, focusing on processes amenable to scale-up. The primary routes discussed are the enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone (B1665101).

Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell biocatalysts and isolated enzymes have demonstrated high efficiency in the reduction of 2'-chloroacetophenone with excellent enantioselectivity.

Data Presentation: Comparison of Whole-Cell Biocatalysts
BiocatalystSubstrate ConcentrationCo-substrateTemp. (°C)pHTime (h)Yield (%)e.e. (%)Enantiomer
Saccharomyces cerevisiae B51 g/L5% Ethanol (B145695)258.024>99>99(R)
Escherichia coli (co-expressing Candida tenuis xylose reductase and Candida boidinii formate (B1220265) dehydrogenase)300 mMFormate---96>99.9(S)[1]
Marine Fungi (unspecified)-None-Neutral-6050(S)[2]
Lactobacillus curvatus N31 mmol-30-48High>99(S)
Experimental Protocol: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol is based on the stereoselective reduction of 2'-chloroacetophenone to (R)-1-(2-chlorophenyl)ethanol.

Materials:

  • Saccharomyces cerevisiae (e.g., baker's yeast)

  • 2'-Chloroacetophenone

  • Ethanol

  • D-Glucose

  • Yeast extract

  • Peptone

  • Phosphate (B84403) buffer (pH 8.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Bioreactor or stirred-tank reactor with temperature and pH control

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Cultivation of Biocatalyst:

    • Prepare a culture medium containing D-glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.

    • Inoculate the medium with Saccharomyces cerevisiae.

    • Incubate at 30°C with agitation (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash with phosphate buffer (pH 8.0).

  • Biotransformation:

    • In a bioreactor, suspend the harvested yeast cells in phosphate buffer (pH 8.0) to a final concentration of approximately 10.75 g/L (dry cell weight).

    • Add 2'-chloroacetophenone to a final concentration of 1 g/L.

    • Add ethanol to a final concentration of 5% (v/v) as a co-substrate.

    • Maintain the reaction at 25°C with gentle agitation for 24 hours. Monitor the progress of the reaction by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the yeast cells by centrifugation or filtration.

    • Saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-1-(2-chlorophenyl)ethanol.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Asymmetric Transfer Hydrogenation (ATH) of 2'-Chloroacetophenone

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. Ruthenium catalysts bearing chiral ligands are particularly effective.

Data Presentation: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Catalyst SystemHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Enantiomer
RuCl--INVALID-LINK--HCOOH/NEt₃ (5:2)-28>9598(R)
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENi-PrOHKOH80>9997(R)

Note: Data is for the analogous 4-chloroacetophenone and is expected to be similar for the 2-chloro isomer.

Experimental Protocol: Asymmetric Transfer Hydrogenation using RuCl(S,S)-Tsdpen

This protocol describes the synthesis of (R)-1-(2-chlorophenyl)ethanol. For the (S)-enantiomer, the (R,R)-Tsdpen ligand should be used.

Materials:

  • 2'-Chloroacetophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

  • Standard laboratory glassware

Protocol:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-chloroacetophenone (1 equivalent).

    • Add the RuCl--INVALID-LINK-- catalyst (e.g., 0.01-1 mol%).

    • Add the anhydrous solvent.

    • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reaction:

    • Add the formic acid/triethylamine mixture (1.5-2.0 equivalents of formic acid) to the reaction flask.

    • Stir the reaction mixture at 28°C.

    • Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-1-(2-chlorophenyl)ethanol by flash column chromatography.

Chiral Resolution and Enantiomeric Excess Determination

Application Note: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of this compound is determined by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of enantiomers of aromatic alcohols.

Recommended Starting Conditions:

  • Column: Chiralcel® OD-H or Chiralpak® AD-H (or similar amylose (B160209) or cellulose-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio can be optimized to improve resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (controlled, e.g., 25°C).

  • Detection: UV at 210 nm or 254 nm.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This method can be used to resolve a racemic mixture of this compound.

Materials:

  • Racemic this compound

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-heptane, toluene)

Protocol:

  • To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase.

  • Add the acyl donor (e.g., 0.5 - 1.0 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, filter off the enzyme.

  • The product mixture, containing one enantiomer of the alcohol and the ester of the other enantiomer, can be separated by column chromatography. The ester can then be hydrolyzed back to the alcohol.

Visualizations

Diagrams

Biocatalytic_Reduction_Workflow cluster_cultivation Biocatalyst Cultivation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation Growth Growth Inoculation->Growth Incubation Biocatalyst Yeast Cells Growth->Biocatalyst Ketone 2'-Chloroacetophenone Reaction Reduction Ketone->Reaction Biocatalyst->Reaction Product Chiral Alcohol Reaction->Product Extraction Extraction Product->Extraction Purification Purification Extraction->Purification Isolation FinalProduct Enantiopure This compound Purification->FinalProduct Isolation

Caption: Workflow for Biocatalytic Reduction.

Asymmetric_Transfer_Hydrogenation_Pathway Ketone 2'-Chloroacetophenone TransitionState Chiral Transition State Ketone->TransitionState Catalyst Ru-TsDPEN Complex Catalyst->TransitionState H_Donor HCOOH/NEt3 H_Donor->TransitionState Product Enantiopure this compound TransitionState->Product Byproduct CO2 + NEt3H+ TransitionState->Byproduct

Caption: Asymmetric Transfer Hydrogenation Pathway.

Chiral_Resolution_Logic Racemate Racemic this compound (R)-Alcohol + (S)-Alcohol Reaction Kinetic Resolution Racemate->Reaction Lipase Lipase Lipase->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Separation Separation Reaction->Separation R_Alcohol (R)-Alcohol Separation->R_Alcohol S_Ester (S)-Ester Separation->S_Ester Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol (S)-Alcohol Hydrolysis->S_Alcohol

Caption: Logic of Lipase-Catalyzed Chiral Resolution.

References

Application Notes and Protocols for the Derivatization of 1-(2-Chlorophenyl)ethanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)ethanol is a chiral secondary alcohol of interest in pharmaceutical and chemical synthesis. Accurate and sensitive analytical methods are crucial for its quantification, enantiomeric purity assessment, and quality control. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and thermal instability. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for three common derivatization techniques for this compound: silylation, acylation, and chiral derivatization. These methods are suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

I. Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization method for compounds containing active hydrogen atoms, such as alcohols.[1] In this process, the hydroxyl group of this compound is converted into a trimethylsilyl (B98337) (TMS) ether. This transformation increases the volatility and thermal stability of the analyte, making it highly suitable for GC-MS analysis.[1]

The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its mixture with Trimethylchlorosilane (TMCS) as a catalyst.[2] The reaction is typically fast and proceeds with high yield.

Quantitative Data Summary
ParameterTypical ValueReference
Reaction Yield > 95%[2]
Limit of Detection (LOD) 100 nmol/L[3]
Limit of Quantitation (LOQ) 0.5 µg/mL[4]
Linearity (r²) > 0.99[4]
Precision (RSD%) < 5%[4]

Note: The provided LOD and LOQ values are for underivatized 1-(4-Chlorophenyl)ethanol and serve as a baseline for what can be achieved with derivatization.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with screw caps (B75204) and PTFE-lined septa

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Workflow Diagram: Silylation for GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: this compound Sample weigh Weigh 1-5 mg of Sample start->weigh dissolve Dissolve in 100 µL Pyridine weigh->dissolve add_reagent Add 200 µL BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data inject->acquire process Process and Quantify acquire->process

Caption: Workflow for the silylation of this compound followed by GC-MS analysis.

II. Acylation for GC-MS and HPLC-UV Analysis

Acylation is another effective derivatization technique where the hydroxyl group of this compound is converted into an ester. Common acylating agents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA). Acyl derivatives are less polar and more volatile than the parent alcohol, making them suitable for GC analysis.[6] Furthermore, the introduction of a chromophore can enhance UV detection in HPLC analysis.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of acylated secondary alcohols.

ParameterTypical ValueReference
Reaction Yield High (qualitative)[6]
Limit of Detection (LOD) 0.01–0.03 μg/mL (for related acylated compounds by HPLC)[7]
Limit of Quantitation (LOQ) 0.03–0.1 μg/mL (for related acylated compounds by HPLC)[7]
Linearity (r²) > 0.99[7]
Precision (RSD%) < 5%[7]
Experimental Protocol: Acylation with Acetic Anhydride

Materials:

  • This compound standard or sample

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • GC-MS or HPLC-UV system

Procedure:

  • Sample Preparation: Place 1-5 mg of the this compound sample into a reaction vial.

  • Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up (for GC-MS): After cooling, the sample can often be directly injected into the GC-MS. If necessary, the excess reagents can be removed by evaporation under a stream of nitrogen, and the residue redissolved in a suitable solvent like ethyl acetate.

  • Work-up (for HPLC-UV): After cooling, dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analysis: Inject the prepared sample into the GC-MS or HPLC-UV system.

HPLC-UV Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Signaling Pathway Diagram: Acylation Reaction

acylation_reaction cluster_reactants Reactants cluster_products Products alcohol This compound (Analyte with -OH group) ester 1-(2-Chlorophenyl)ethyl acetate (Acylated Derivative) alcohol->ester Acylation reagent Acetic Anhydride (Acylating Agent) reagent->ester catalyst Pyridine (Catalyst) catalyst->ester byproduct Acetic Acid (Byproduct) ester->byproduct Forms chiral_derivatization_logic cluster_input Input Sample cluster_derivatization Chiral Derivatization cluster_separation Chromatographic Separation cluster_output Output Data racemate Racemic this compound ((R)- and (S)-enantiomers) cda Enantiomerically Pure Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) diastereomers Formation of Diastereomers ((R,R)- and (S,R)-esters) racemate->diastereomers Reaction achiral_column Achiral GC or HPLC Column separation Separation of Diastereomers (Different Retention Times) diastereomers->separation Analysis quantification Quantification of Peak Areas separation->quantification ee_calculation Calculation of Enantiomeric Excess (e.e.) quantification->ee_calculation

References

Troubleshooting & Optimization

improving the yield and purity of 1-(2-Chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-Chlorophenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the reduction of 2'-chloroacetophenone (B1665101) and the Grignard reaction. The reduction of 2'-chloroacetophenone can be achieved through various methods, including chemical reduction (e.g., with sodium borohydride) for a racemic product, or more sophisticated methods like catalytic asymmetric hydrogenation and biocatalytic reduction to obtain specific enantiomers.[1] The Grignard reaction typically involves the reaction of a Grignard reagent with an aldehyde or ketone.[1][2]

Q2: How can I improve the enantioselectivity of the synthesis?

A2: To achieve high enantioselectivity, asymmetric synthesis methods are recommended. Biocatalytic reduction using microorganisms such as Saccharomyces cerevisiae or isolated enzymes can provide high enantiomeric excess (e.e.).[3][4][5] For example, using Saccharomyces cerevisiae B5 can yield (R)-1-(2-Chlorophenyl)ethanol with over 99% e.e.[5] Asymmetric transfer hydrogenation using specific catalysts, like Ru(II)-BINAP, is another effective method for obtaining high enantioselectivity.[1]

Q3: What are the common impurities or side products in these syntheses?

A3: In the Grignard synthesis, a common side product is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted aryl halide.[6][7] For reduction reactions, incomplete reduction can leave unreacted 2'-chloroacetophenone. Other potential byproducts in biocatalytic reductions can include 1-phenyl-1,2-ethanediol (B126754) and 1-phenylethanol, particularly under non-optimal pH conditions.[4]

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques include column chromatography on silica (B1680970) gel, recrystallization, and vacuum distillation.[1][8][9] For post-reaction workup, extraction with an organic solvent like ethyl acetate (B1210297) followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate) is standard before further purification.[1]

Troubleshooting Guides

Reduction of 2'-Chloroacetophenone
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction conditions (pH, temperature). - Inefficient catalyst/biocatalyst activity. - Poor cofactor regeneration (in biocatalysis).- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize pH and temperature. For Saccharomyces cerevisiae B5, a pH of 8.0 and a temperature of 25°C are optimal.[5] - Ensure the catalyst is active. For biocatalysts, check cell viability and enzyme activity. - In biocatalytic reductions, add a co-substrate like ethanol (B145695) (5% v/v) or glucose to facilitate NADH/NADPH regeneration.[3][5]
Low Purity / Presence of Starting Material - Insufficient reaction time. - Inadequate reducing agent amount.- Extend the reaction time and monitor for the disappearance of the starting material. - Use a slight excess of the reducing agent (e.g., sodium borohydride).
Low Enantioselectivity (in asymmetric synthesis) - Non-optimal biocatalyst/catalyst conditions. - Racemization of the product.- Screen different biocatalysts or chiral catalysts. - Control the reaction temperature and pH to minimize side reactions and racemization.
Grignard Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Reaction Fails to Initiate - Magnesium surface is coated with oxide. - Presence of moisture in reagents or glassware.- Activate the magnesium turnings by adding a small crystal of iodine or by crushing them.[6][7] - Ensure all glassware is flame-dried or oven-dried and that all reagents and solvents are strictly anhydrous.[6]
Low Yield of this compound - Formation of side products (e.g., biphenyl).[7] - Grignard reagent reacting with moisture or acidic protons. - Steric hindrance.- Control the reaction temperature and the rate of addition of the alkyl/aryl halide to minimize side reactions. - Maintain strictly anhydrous conditions throughout the reaction. - Consider the steric hindrance of the ketone/aldehyde and the Grignard reagent.
Product is Contaminated with Biphenyl - Homocoupling of the Grignard reagent.- Use dilute solutions and maintain a low reaction temperature. - Biphenyl can often be removed from the final product by recrystallization or column chromatography.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1-(Aryl)ethanol Derivatives
MethodReagents/CatalystProductYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Asymmetric Hydrogenation Ru(II)-BINAP catalyst, H₂(R)- or (S)-1-(4-Chlorophenyl)ethanolHighUp to 99%High enantioselectivity, requires specialized catalysts and high-pressure equipment.[1]
Biocatalytic Reduction Saccharomyces cerevisiae B5, 5% Ethanol(R)-1-(2-Chlorophenyl)ethanol>99%>99%Environmentally friendly, high enantioselectivity, operates under mild conditions.[5]
Biocatalytic Reduction Rhodotorula rubra (yeast)(S)-1-(4-Chlorophenyl)ethanol~98%>99%Green chemistry approach with high enantioselectivity.[1]
Sodium Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄)Racemic 1-(4-Chlorophenyl)ethanol80-85% (crude)0% (racemic)Simple, inexpensive, high yield of racemic product.[1]
Grignard Reaction 4-chlorophenylmagnesium bromide, acetaldehydeRacemic 1-(4-Chlorophenyl)ethanolModerate to High0% (racemic)Classic and versatile C-C bond formation, requires anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5

This protocol is adapted from studies demonstrating high yield and enantioselectivity.[3][5]

Materials:

  • 2'-chloroacetophenone

  • Saccharomyces cerevisiae B5 (cell dry weight)

  • Ethanol

  • Phosphate (B84403) buffer (pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of Saccharomyces cerevisiae B5 (10.75 g/L) in a phosphate buffer (pH 8.0).

  • Add ethanol to a final concentration of 5% (v/v).

  • Add 2'-chloroacetophenone to a final concentration of 1 g/L.

  • Incubate the reaction mixture at 25°C with shaking for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product from the aqueous medium with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude (R)-1-(2-Chlorophenyl)ethanol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Grignard Synthesis of this compound

This is a general protocol for a Grignard reaction and must be performed under strictly anhydrous conditions.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine as an initiator.

    • Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Chlorobenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Add a solution of 2-chlorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_biocatalyst Prepare Biocatalyst Suspension (S. cerevisiae B5 in Buffer) add_cosubstrate Add Co-substrate (5% Ethanol) prep_biocatalyst->add_cosubstrate add_substrate Add Substrate (2'-chloroacetophenone) add_cosubstrate->add_substrate incubate Incubate (25°C, 24h) add_substrate->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography) dry->purify product Pure (R)-1-(2-Chlorophenyl)ethanol purify->product

Caption: Workflow for the biocatalytic reduction of 2'-chloroacetophenone.

troubleshooting_grignard cluster_initiation Initiation Problems cluster_yield Low Yield cluster_purity Purity Problems start Grignard Synthesis Issue q_initiate Reaction does not start? start->q_initiate a_initiate_yes Activate Mg: - Add Iodine - Crush Mg - Apply gentle heat q_initiate->a_initiate_yes Yes a_initiate_no Proceed to Yield Issues q_initiate->a_initiate_no No q_yield Low Yield? a_initiate_yes->q_yield a_initiate_no->q_yield a_yield_yes Check for: - Moisture (ensure anhydrous) - Side reactions (control temp) - Incomplete reaction q_yield->a_yield_yes Yes a_yield_no Proceed to Purity Issues q_yield->a_yield_no No q_purity Impure Product? a_yield_yes->q_purity a_yield_no->q_purity a_purity_yes Purification: - Recrystallization - Column Chromatography q_purity->a_purity_yes Yes a_purity_no Successful Synthesis q_purity->a_purity_no No

Caption: Troubleshooting logic for Grignard synthesis of this compound.

References

overcoming challenges in the asymmetric synthesis of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of 1-(2-Chlorophenyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.

Biocatalytic Reduction of 2'-Chloroacetophenone (B1665101)

Issue 1: Low Conversion or Stalled Reaction

Question: My whole-cell biocatalytic reduction of 2'-chloroacetophenone has a low conversion rate or has stalled. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in biocatalytic reductions can stem from several factors related to enzyme activity and reaction conditions. Here are the key aspects to investigate:

  • Cofactor Limitation: The reductase enzymes responsible for the ketone reduction are dependent on cofactors like NADH or NADPH. Insufficient regeneration of the reduced cofactor is a common reason for stalled reactions.

    • Solution: Ensure an adequate amount of a co-substrate is present for cofactor regeneration. For yeast-based reductions (e.g., Saccharomyces cerevisiae), adding glucose or ethanol (B145695) (around 5% v/v) can significantly improve conversion by facilitating NADH regeneration.[1]

  • Substrate Inhibition: High concentrations of the substrate, 2'-chloroacetophenone, can be toxic to the microbial cells or inhibit the reductase enzyme.

    • Solution: Optimize the substrate concentration. Start with a lower concentration (e.g., 1 g/L) and gradually increase it.[1] Alternatively, employ a fed-batch strategy where the substrate is added portion-wise over time to maintain a low but steady concentration in the reaction medium.

  • Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature.

    • Solution: Verify and optimize the pH and temperature of your reaction. For Saccharomyces cerevisiae B5, optimal conditions have been reported at a pH of 8.0 and a temperature of 25°C.[1]

  • Insufficient Biocatalyst Concentration: A low concentration of microbial cells will result in a slower reaction rate.

    • Solution: Increase the cell concentration (wet or dry cell weight). For Saccharomyces cerevisiae B5, a cell dry weight of 10.75 g/L has been shown to achieve high yields.[1]

  • Poor Mass Transfer: Inadequate mixing can lead to poor interaction between the substrate and the whole-cell biocatalyst, especially given the low aqueous solubility of 2'-chloroacetophenone.

    • Solution: Ensure efficient agitation of the reaction mixture. The use of co-solvents can also improve substrate availability, but they must be carefully selected to avoid inactivating the enzyme.

Issue 2: Low Enantioselectivity (ee)

Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?

Answer: Low enantioselectivity in biocatalytic reductions can be influenced by the choice of biocatalyst and the reaction conditions.

  • Choice of Biocatalyst: Not all microorganisms or their corresponding enzymes will exhibit high enantioselectivity for 2'-chloroacetophenone.

    • Solution: Screen different microbial strains. For example, Saccharomyces cerevisiae B5 has been reported to produce (R)-1-(2-Chlorophenyl)ethanol with an enantiomeric excess of over 99%.[1] Other organisms like Lactobacillus species can be used to produce the (S)-enantiomer.

  • Suboptimal pH and Temperature: These parameters can sometimes influence the stereochemical outcome of the reaction.

    • Solution: Perform a systematic optimization of the reaction pH and temperature. The optimal conditions for conversion may not always align perfectly with the optimal conditions for enantioselectivity.

  • Presence of Competing Enzymes: Whole cells contain a multitude of enzymes, and some may have competing reductases with different stereoselectivities.

    • Solution: If screening different strains is not fruitful, consider using an isolated and purified ketoreductase (KRED) that has been characterized for high enantioselectivity with the target substrate.

Issue 3: Formation of Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: A common byproduct in the reduction of α-halo ketones is the dehalogenated product, 1-phenylethanol.

  • Cause: Some microbial reductases or other enzymes within the whole cell can catalyze the reductive dehalogenation of the substrate or product.

    • Solution:

      • Biocatalyst Selection: Screen for microbial strains that exhibit high reductase activity but low dehalogenase activity.

      • Reaction Time: Monitor the reaction closely and stop it once the conversion of the starting material is complete to prevent further reduction of the product.

      • Use of Isolated Enzymes: Employing a purified ketoreductase can eliminate competing side reactions from other enzymes present in whole cells.

Asymmetric Hydrogenation of 2'-Chloroacetophenone

Issue 1: Low Conversion or No Reaction

Question: My asymmetric hydrogenation of 2'-chloroacetophenone using a Ru-based catalyst is showing low to no conversion. What are the likely causes?

Answer: Low conversion in asymmetric hydrogenation can be attributed to catalyst deactivation, improper reaction setup, or suboptimal conditions.

  • Catalyst Deactivation: Homogeneous catalysts, such as those based on Ruthenium-BINAP, can be prone to deactivation.

    • Solution:

      • Optimize Base Concentration: The concentration of the base (e.g., KOtBu) is critical. It can influence both the initial reaction rate and the rate of catalyst deactivation. A systematic optimization of the base concentration is recommended.

      • Ligand Selection: The choice of diphosphine and diamine ligands in the Ru complex plays a significant role in catalyst stability and activity.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can degrade the catalyst.

  • Inadequate Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen gas.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level (e.g., 10-100 atm, depending on the specific catalyst system).[2]

  • Suboptimal Temperature: The reaction temperature affects the rate of reaction and catalyst stability.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.

Issue 2: Low Enantioselectivity (ee)

Question: The enantiomeric excess of my product is poor. How can I improve the stereochemical control of the reaction?

Answer: The enantioselectivity of the asymmetric hydrogenation is primarily determined by the chiral catalyst.

  • Ligand Choice: The chiral ligands coordinated to the metal center are the primary source of stereochemical induction.

    • Solution:

      • Diphosphine Ligand: The choice of the BINAP derivative (e.g., BINAP, Tol-BINAP, Xyl-BINAP) can have a significant impact on enantioselectivity.

      • Diamine Ligand: In Ru(II)-diamine-diphosphine catalyst systems, the structure of the chiral diamine ligand is also crucial for achieving high enantioselectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect the enantioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes lead to an increase in enantioselectivity, although it may also decrease the reaction rate.

    • Solution: Investigate the effect of temperature on the enantiomeric excess of your reaction.

Frequently Asked Questions (FAQs)

Q1: Which enantiomer of this compound is typically produced by biocatalytic versus chemo-catalytic methods?

A1: The stereochemical outcome depends on the specific catalyst used. In biocatalysis, the choice of microorganism determines the enantiomer produced. For example, Saccharomyces cerevisiae B5 typically yields the (R)-enantiomer.[1] In chemo-catalysis, the chirality of the ligands dictates the product's stereochemistry. For instance, using an (S,S)-diamine ligand in a Ru-TsDPEN catalyst can produce the (R)-alcohol.[2] The opposite enantiomer of the ligand will generally produce the opposite enantiomer of the product.

Q2: How can I purify the this compound product after the reaction?

A2: The purification strategy depends on the reaction mixture.

  • Post-Biocatalysis:

    • Separate the microbial cells by centrifugation or filtration.

    • Extract the aqueous medium with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

  • Post-Asymmetric Hydrogenation:

    • Quench the reaction (if a base was used, it can be neutralized with a mild acid).

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to separate the product from the catalyst and any remaining starting material.

Q3: What are the safety precautions I should take when working with 2'-chloroacetophenone?

A3: 2'-Chloroacetophenone is a lachrymator (tear-inducing agent). It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use asymmetric transfer hydrogenation as an alternative to high-pressure hydrogenation?

A4: Yes, asymmetric transfer hydrogenation (ATH) is an excellent alternative. It uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture instead of hydrogen gas, which can be more convenient and safer for standard laboratory setups. Chiral Ru and Ir catalysts are highly effective for ATH of α-chloro ketones.[2]

Data Presentation

Table 1: Comparison of Biocatalytic and Chemo-catalytic Methods for Asymmetric Synthesis of this compound

ParameterBiocatalytic Reduction (S. cerevisiae B5)Asymmetric Hydrogenation (Ru-based)Asymmetric Hydrogenation (Ir-based)
Substrate 2'-Chloroacetophenone2'-Chloroacetophenone2'-Chloroacetophenone
Catalyst Whole cells of S. cerevisiae B5Ru(OTf)--INVALID-LINK--Ir-NNP Ligand Complex
Key Reagents Glucose or 5% Ethanol (co-substrate)H₂ (10 atm)H₂
Solvent Aqueous bufferMethanolToluene
Temperature 25°C[1]Not specified30°C
Reaction Time 24 hours[1]10 hours[2]12 hours
Yield >99%[1]Quantitative[2]>99%
Enantiomeric Excess (ee) >99% (R)[1]96% (R)[2]up to 99.6% (R) or 98.8% (S)
Key Advantages Mild conditions, environmentally friendlyHigh turnover numbersHigh enantioselectivity for both enantiomers
Common Challenges Substrate inhibition, cofactor regenerationCatalyst deactivation, need for H₂ pressureCatalyst cost and availability

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5

Materials:

  • Saccharomyces cerevisiae B5

  • Appropriate growth medium

  • Phosphate (B84403) buffer (pH 8.0)

  • 2'-Chloroacetophenone

  • Ethanol

  • Centrifuge and sterile flasks

  • Shaking incubator

Procedure:

  • Cultivation of Biocatalyst: Culture Saccharomyces cerevisiae B5 in a suitable medium until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with sterile phosphate buffer (pH 8.0).

  • Biotransformation Setup: Resuspend the harvested cells in the phosphate buffer (pH 8.0) to a final dry cell weight concentration of 10.75 g/L.

  • Reaction Initiation: Add ethanol to a final concentration of 5% (v/v) as a co-substrate. Add 2'-chloroacetophenone to a final concentration of 1 g/L.

  • Incubation: Incubate the reaction mixture at 25°C with agitation for 24 hours.

  • Monitoring and Work-up: Monitor the reaction progress using TLC or GC/HPLC. Once complete, separate the cells by centrifugation. Extract the supernatant with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the crude product. Purify by column chromatography if necessary.

Protocol 2: Asymmetric Hydrogenation of 2'-Chloroacetophenone using a Ru-TsDPEN Catalyst

Materials:

  • 2'-Chloroacetophenone

  • Ru(OTf)--INVALID-LINK-- catalyst

  • Methanol (anhydrous)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reactor Setup: In an inert atmosphere, charge a high-pressure reactor with 2'-chloroacetophenone and the Ru(OTf)--INVALID-LINK-- catalyst (substrate-to-catalyst ratio of 1000:1).[2]

  • Solvent Addition: Add anhydrous methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm of H₂.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for 10 hours.[2]

  • Work-up: After the reaction, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

Visualizations

experimental_workflow_biocatalysis cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification cultivation Cultivate S. cerevisiae harvesting Harvest & Wash Cells cultivation->harvesting setup Resuspend Cells in Buffer (pH 8.0) harvesting->setup add_reagents Add Substrate & Co-substrate setup->add_reagents incubation Incubate (25°C, 24h) add_reagents->incubation centrifugation Centrifuge to Remove Cells incubation->centrifugation extraction Extract with Organic Solvent centrifugation->extraction purification Purify by Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the biocatalytic synthesis of this compound.

experimental_workflow_hydrogenation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up & Purification charge_reactor Charge Reactor with Substrate & Catalyst add_solvent Add Anhydrous Solvent charge_reactor->add_solvent seal_purge Seal & Purge with H₂ add_solvent->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at Desired Temp & Time pressurize->react vent Vent H₂ react->vent remove_solvent Remove Solvent vent->remove_solvent purification Purify by Chromatography remove_solvent->purification product This compound purification->product

Caption: Workflow for asymmetric hydrogenation to synthesize this compound.

troubleshooting_logic cluster_biocatalysis Biocatalysis Issues cluster_chemo Asymmetric Hydrogenation Issues start Low Yield or Enantioselectivity? low_conversion_bio Low Conversion start->low_conversion_bio Biocatalysis low_ee_bio Low Enantioselectivity start->low_ee_bio Biocatalysis low_conversion_chemo Low Conversion start->low_conversion_chemo Hydrogenation low_ee_chemo Low Enantioselectivity start->low_ee_chemo Hydrogenation check_cofactor Check Cofactor Regeneration low_conversion_bio->check_cofactor optimize_conditions_bio Optimize pH & Temperature low_conversion_bio->optimize_conditions_bio check_substrate_conc Check Substrate Concentration low_conversion_bio->check_substrate_conc low_ee_bio->optimize_conditions_bio screen_strains Screen Different Strains low_ee_bio->screen_strains check_catalyst Check Catalyst Activity/Deactivation low_conversion_chemo->check_catalyst optimize_conditions_chemo Optimize Base, Temp, Pressure low_conversion_chemo->optimize_conditions_chemo check_atmosphere Ensure Inert Atmosphere low_conversion_chemo->check_atmosphere low_ee_chemo->optimize_conditions_chemo screen_ligands Screen Different Ligands low_ee_chemo->screen_ligands

Caption: Troubleshooting decision tree for asymmetric synthesis challenges.

References

optimization of reaction conditions for 1-(2-Chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main strategies for synthesizing this compound are the reduction of 2'-chloroacetophenone (B1665101) and the Grignard reaction between 2-chlorobenzaldehyde (B119727) and a methylmagnesium halide. The reduction can be performed to produce a racemic mixture or an enantiomerically pure product through asymmetric methods.

Q2: How can I synthesize enantiomerically pure this compound?

A2: Enantiomerically pure this compound is typically synthesized via asymmetric reduction of 2'-chloroacetophenone. This can be achieved using biocatalysts, such as whole cells of Lactobacillus curvatus or yeast, or through chemocatalytic asymmetric hydrogenation with catalysts like Ru(II)-BINAP. These methods can yield high enantiomeric excess (ee).

Q3: What are the key differences between the reduction and Grignard synthesis routes?

A3: The reduction of 2'-chloroacetophenone is often a straightforward method, especially for racemic synthesis using reagents like sodium borohydride (B1222165). The Grignard reaction, while effective for creating the carbon-carbon bond, is highly sensitive to moisture and air, requiring strictly anhydrous conditions. The choice between the two often depends on the availability of starting materials, desired stereochemistry, and scale of the reaction.

Q4: What are the expected yields for the synthesis of this compound?

A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the sodium borohydride reduction of 2'-chloroacetophenone, crude yields of 80-85% can be expected for the racemic product.[1] Biocatalytic reductions have been reported with high conversions, sometimes exceeding 95%. Grignard reactions can also provide good yields, often in the range of 70-85%, provided that reaction conditions are strictly controlled.

Troubleshooting Guides

Method 1: Reduction of 2'-Chloroacetophenone

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction.

    • Troubleshooting:

      • Reagent Activity: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has not been deactivated by moisture.

      • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use a slight excess (e.g., 0.3-0.5 equivalents) to ensure complete reduction.

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Temperature: For NaBH₄ reductions, the initial addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[1]

  • Potential Cause: Degradation of the product during workup.

    • Troubleshooting:

      • Acidic Conditions: Avoid strongly acidic conditions during workup, as this can promote side reactions. Use a saturated solution of ammonium (B1175870) chloride for quenching Grignard reactions and a mild acid for neutralizing the borohydride reaction.

      • Overheating: Avoid excessive heating during solvent evaporation, as the product is a volatile alcohol.

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause: Unreacted starting material (2'-chloroacetophenone).

    • Troubleshooting:

      • Monitoring: Use TLC to ensure the complete consumption of the starting ketone before workup.

      • Purification: If unreacted ketone remains, it can be separated from the alcohol product by column chromatography.

  • Potential Cause: Formation of byproducts.

    • Troubleshooting:

      • Side Reactions: In borohydride reductions, the solvent (e.g., ethanol) can react with the borohydride, reducing its efficacy. Using an excess of the reducing agent can mitigate this. The byproducts are generally inorganic borate (B1201080) salts, which are removed during the aqueous workup.[2]

      • Purification: Column chromatography is an effective method for removing most organic byproducts.

Method 2: Grignard Reaction with 2-Chlorobenzaldehyde

Issue 1: Grignard Reaction Fails to Initiate

  • Potential Cause: Inactive magnesium surface.

    • Troubleshooting:

      • Activation: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask with a dry stirring rod to expose a fresh surface.[3]

      • Initiation: Gentle heating can help to initiate the reaction. Once started, the exothermic reaction should sustain itself.[1]

  • Potential Cause: Presence of moisture.

    • Troubleshooting:

      • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Solvent Purity: Use anhydrous solvents. Ethers like THF and diethyl ether should be freshly distilled from a suitable drying agent or purchased as anhydrous grade.[3]

Issue 2: Low Yield of this compound

  • Potential Cause: Quenching of the Grignard reagent.

    • Troubleshooting:

      • Moisture: As mentioned above, ensure all components of the reaction are free of water.

      • Acidic Protons: The Grignard reagent is a strong base and will react with any acidic protons in the system. Ensure the 2-chlorobenzaldehyde is pure and dry.

  • Potential Cause: Side reactions.

    • Troubleshooting:

      • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, leading to the formation of biphenyl (B1667301) in the case of phenylmagnesium bromide.[3] This is favored by higher temperatures and high concentrations of the halide. Add the halide dropwise to maintain a low concentration.

      • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup. This is more common with sterically hindered aldehydes and bulky Grignard reagents.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodReagents/CatalystProductTypical Yield (%)Enantiomeric Excess (ee, %)Key Features
Sodium Borohydride Reduction 2'-Chloroacetophenone, Sodium Borohydride (NaBH₄)Racemic this compound80-85 (crude)[1]0 (racemic)[1]Simple, inexpensive, high yield of racemic product.
Biocatalytic Reduction 2'-Chloroacetophenone, Lactobacillus curvatus(S)-1-(2-Chlorophenyl)ethanol>95>99Environmentally friendly, high enantioselectivity, mild reaction conditions.
Grignard Reaction 2-Chlorobenzaldehyde, Methylmagnesium Bromide (CH₃MgBr)Racemic this compound70-850 (racemic)Forms a new C-C bond, requires strictly anhydrous conditions.
Asymmetric Hydrogenation 2'-Chloroacetophenone, Ru(II)-BINAP catalyst, H₂(R)- or (S)-1-(2-Chlorophenyl)ethanolHighUp to 99[1]High enantioselectivity, requires specialized catalysts and equipment.

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound via Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 2'-chloroacetophenone (10 mmol) in methanol (B129727) (50 mL).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (5 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield the crude this compound, which can be further purified by column chromatography.[1]

Protocol 2: Racemic Synthesis of this compound via Grignard Reaction
  • Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (12 mmol) in the flask. Add a small crystal of iodine to activate the magnesium. Prepare a solution of methyl bromide in anhydrous diethyl ether (or use commercially available methylmagnesium bromide solution, 10 mmol). Add a small portion of the Grignard reagent solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-chlorobenzaldehyde (10 mmol) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by vacuum distillation or column chromatography.[1]

Visualizations

experimental_workflow_reduction cluster_reduction Reduction of 2'-Chloroacetophenone start Start: 2'-Chloroacetophenone in Methanol cooling Cool to 0-5 °C start->cooling Step 1 add_nabh4 Add NaBH4 cooling->add_nabh4 Step 2 react Stir at Room Temp add_nabh4->react Step 3 quench Quench with Water react->quench Step 4 extract Extract with Ethyl Acetate quench->extract Step 5 purify Purify extract->purify Step 6 end_product End: this compound purify->end_product Final Product

Caption: Workflow for the synthesis of this compound via reduction.

experimental_workflow_grignard cluster_grignard Grignard Synthesis start Start: Anhydrous Setup grignard_formation Form Methylmagnesium Bromide start->grignard_formation Step 1 add_aldehyde Add 2-Chlorobenzaldehyde at 0 °C grignard_formation->add_aldehyde Step 2 react Stir at Room Temp add_aldehyde->react Step 3 quench Quench with NH4Cl (aq) react->quench Step 4 extract Extract with Diethyl Ether quench->extract Step 5 purify Purify extract->purify Step 6 end_product End: this compound purify->end_product Final Product

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_logic cluster_main Troubleshooting Logic for Low Yield cluster_reduction Reduction Method cluster_grignard Grignard Method start Low Yield Observed check_method Which Synthesis Method? start->check_method reagent_issue Check Reagent Activity & Stoichiometry check_method->reagent_issue Reduction initiation_fail Check Mg Activation & Anhydrous Conditions check_method->initiation_fail Grignard reaction_conditions Optimize Reaction Time & Temperature reagent_issue->reaction_conditions workup_issue Check Workup Conditions (pH, Temp) reaction_conditions->workup_issue reagent_quenched Investigate Moisture/Protic Sources initiation_fail->reagent_quenched side_reactions Address Side Reactions (e.g., Coupling) reagent_quenched->side_reactions

References

Technical Support Center: Purification of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-Chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities in crude this compound typically arise from the synthetic route used. Common impurities may include unreacted starting materials such as 2-chloroacetophenone (B165298), byproducts from side reactions, and residual solvents used in the synthesis. For instance, if a Grignard reaction is used, you might find biphenyl (B1667301) derivatives. If a reduction of 2-chloroacetophenone is performed, unreacted ketone is a common impurity.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities with different chemical shifts.

Troubleshooting Guides

Recrystallization

Problem: Low or No Crystal Formation After Cooling

Potential CauseTroubleshooting Steps
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]
Inappropriate solvent. Re-evaluate the solvent choice. A good solvent should dissolve the compound when hot but have low solubility when cold.[3]

Problem: Oiling Out Instead of Crystallizing

Potential CauseTroubleshooting Steps
The boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated. Reheat the solution and add more solvent until the oil redissolves, then cool slowly.[2]
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem: Low Yield of Recrystallized Product

Potential CauseTroubleshooting Steps
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-warmed before filtration.[2]
Washing with warm or excessive solvent. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Column Chromatography

Problem: Poor Separation of Compound from Impurities

Potential CauseTroubleshooting Steps
Inappropriate mobile phase polarity. Adjust the solvent ratio of the mobile phase. Test different solvent systems using Thin Layer Chromatography (TLC) first. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is a good starting point.
Column overloading. Reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of stationary phase to crude product by weight.
Column channeling. Ensure the column is packed uniformly without any air bubbles or cracks.

Problem: Compound is Not Eluting from the Column

Potential CauseTroubleshooting Steps
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Strong interaction with the stationary phase. If using silica (B1680970) gel, which is acidic, a basic compound might bind strongly. While this compound is neutral, highly polar impurities might interact strongly. Consider using a different stationary phase like alumina.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of a moderately polar aromatic alcohol like this compound. Please note that optimal conditions should be determined experimentally.

Purification MethodTypical ParametersExpected PurityExpected Yield
Vacuum Distillation Pressure: 1-10 mmHg; Temperature: Dependent on pressure>98%70-90%
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient>99%60-85%
Recrystallization Solvent System: Heptane (B126788)/Ethyl Acetate or Toluene>99%50-80%

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Heptane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent).

  • Induce Cloudiness: While the solution is still hot, slowly add heptane (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization analysis GC, HPLC, NMR distillation->analysis chromatography->analysis recrystallization->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization cluster_problem Problem Identification cluster_solution Potential Solutions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield saturate Concentrate Solution no_crystals->saturate induce Induce Crystallization (Scratch/Seed) no_crystals->induce new_solvent Change Solvent no_crystals->new_solvent oiling_out->new_solvent add_solvent Add More Solvent oiling_out->add_solvent slow_cool Cool Slowly oiling_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent wash_cold Wash with Cold Solvent low_yield->wash_cold

Caption: Troubleshooting logic for common recrystallization issues.

References

addressing racemization issues during 1-(2-Chlorophenyl)ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Chlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to racemization during chemical reactions involving this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining a single enantiomeric form is often critical for its intended biological activity and efficacy in pharmaceutical applications. Racemization leads to a loss of optical purity, resulting in a product with diminished or altered therapeutic effects.

Q2: What are the primary mechanisms through which this compound can racemize?

A2: Racemization of this compound, a secondary benzylic alcohol, typically proceeds through two main pathways:

  • Acid-Catalyzed SN1-type Reaction: In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a planar, achiral benzylic carbocation. The stability of this carbocation is enhanced by the adjacent phenyl ring. Subsequent nucleophilic attack (e.g., by water or another nucleophile in the reaction mixture) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture.[1][2]

  • Oxidation-Reduction Sequence: Although not a direct racemization of the alcohol itself, if the reaction conditions cause oxidation of the alcohol to its corresponding ketone (2'-chloroacetophenone), the stereocenter is destroyed. Subsequent reduction of the achiral ketone will typically produce a racemic mixture of the alcohol, unless a stereoselective reducing agent is used. Some transition metal catalysts, like ruthenium complexes, can facilitate this process through a dehydrogenation-hydrogenation mechanism.[1][3]

Q3: At which stages of an experimental workflow is racemization most likely to occur?

A3: Racemization can occur at several stages of a synthetic process.[4] These include:

  • During the main reaction: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can promote racemization.[4]

  • During aqueous work-up: Using strong acidic or basic solutions to neutralize the reaction mixture can lead to racemization of the final product.[4]

  • During purification: Standard purification techniques like silica (B1680970) gel chromatography can be problematic, as silica gel is inherently acidic and can cause racemization of acid-sensitive compounds.[4]

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide will help you identify and resolve common causes of racemization when working with this compound.

Problem: Significant loss of enantiomeric excess (ee%) in the final product.

Possible Cause 1: Harsh Reaction Conditions

Parameter Observation Recommendation
Temperature Reactions run at elevated temperatures show increased racemization.Lower the reaction temperature. Consider running the reaction at room temperature or below (0 °C to -78 °C) if the reaction kinetics allow.[4]
Reaction Time Prolonged reaction times lead to a gradual decrease in enantiomeric excess.Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid extended exposure to racemizing conditions.[4]
Strong Acids/Bases The presence of strong acids (e.g., HCl, H₂SO₄) or bases is causing racemization.Use milder acids (e.g., acetic acid, oxalic acid) or bases (e.g., triethylamine (B128534), diisopropylethylamine).[4] If possible, use non-ionic reagents.

Possible Cause 2: Inappropriate Solvent Choice

Solvent Type Observation Recommendation
Polar Protic Solvents Using solvents like methanol, ethanol, or water results in significant racemization.These solvents can stabilize the carbocation intermediate in an SN1-type racemization pathway.[2][4] Switch to a less polar, aprotic solvent such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).
Polar Aprotic Solvents Solvents like DMF or DMSO are leading to racemization.While aprotic, these polar solvents can still facilitate racemization depending on the reaction mechanism.[4] It is advisable to screen a range of solvents to find the optimal balance between reactivity and stereochemical stability.

Possible Cause 3: Racemization During Work-up or Purification

Step Observation Recommendation
Aqueous Work-up Loss of enantiomeric excess is observed after quenching and extraction with acidic or basic solutions.Use saturated aqueous solutions of mild reagents like sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl) for quenching.
Chromatography Enantiomeric purity decreases after purification on a silica gel column.Silica gel is acidic and can cause racemization.[4] Deactivate the silica gel by pre-treating it with a base like triethylamine in the eluent. Alternatively, use a more neutral stationary phase such as alumina (B75360).

Experimental Protocols

Protocol 1: General Procedure for a Substitution Reaction Prone to Racemization (e.g., Mesylation followed by Nucleophilic Substitution)
  • Mesylation:

    • Dissolve (R)-1-(2-Chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5 equivalents).

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold, saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. Avoid heat.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate in an aprotic solvent (e.g., anhydrous THF).

    • Add the nucleophile (e.g., sodium azide, 2 equivalents).

    • Stir the reaction at room temperature or the lowest effective temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with a non-polar solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product using flash chromatography on neutral alumina or deactivated silica gel.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of this compound.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or a similar column is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (ee%) using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visual Guides

Mechanism of Acid-Catalyzed Racemization

G Acid-Catalyzed Racemization Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack R_Alcohol (R)-1-(2-Chlorophenyl)ethanol Protonated_Alcohol Protonated Alcohol R_Alcohol->Protonated_Alcohol + H+ Carbocation Planar, Achiral Benzylic Carbocation Protonated_Alcohol->Carbocation - H2O S_Alcohol (S)-1-(2-Chlorophenyl)ethanol Carbocation->S_Alcohol + H2O (Bottom Attack) R_Alcohol_Product (R)-1-(2-Chlorophenyl)ethanol Carbocation->R_Alcohol_Product + H2O (Top Attack) Racemic_Mixture Racemic Mixture (50% R, 50% S)

Caption: Mechanism of acid-catalyzed racemization of this compound.

Troubleshooting Workflow for Racemization

G start Racemization Observed in Product? cond_check Review Reaction Conditions start->cond_check Yes no_racemization Enantiopurity Preserved start->no_racemization No harsh_cond Are conditions harsh? (High Temp, Strong Acid/Base) cond_check->harsh_cond workup_check Review Work-up & Purification harsh_cond->workup_check No solution1 Use Milder Conditions: - Lower Temperature - Weaker Acid/Base - Shorter Reaction Time harsh_cond->solution1 Yes acidic_workup Is work-up or purification acidic? (e.g., Silica Gel) workup_check->acidic_workup solvent_check Review Solvent Choice acidic_workup->solvent_check No solution2 Use Neutral Purification: - Alumina Column - Deactivated Silica acidic_workup->solution2 Yes polar_protic Is solvent polar protic? solvent_check->polar_protic polar_protic->cond_check No, Re-evaluate solution3 Switch to Aprotic, Less Polar Solvent polar_protic->solution3 Yes

Caption: A decision tree for troubleshooting racemization issues.

References

scale-up considerations for the synthesis of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)ethanol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound, a key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound at scale are the reduction of 2'-chloroacetophenone (B1665101) and the Grignard reaction.[1] The choice between these routes often depends on factors like cost of starting materials, desired enantiopurity, and equipment availability. Biocatalytic reduction is also a viable, environmentally friendly option for producing specific enantiomers.[1][2]

Q2: What are the main safety concerns when scaling up the Grignard synthesis method?

A2: The primary safety issue with large-scale Grignard reactions is the risk of a fire due to an uncontrolled or runaway reaction.[3][4] Grignard reagents are highly reactive, often pyrophoric (ignite spontaneously in air), and react violently with water.[4][5][6] The ethereal solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are extremely flammable.[3][4] Proper management of the reaction exotherm and strict adherence to anhydrous (moisture-free) conditions are critical for safety.[3][7]

Q3: Can I use solvents other than ethers for a Grignard reaction?

A3: Ethereal solvents like diethyl ether and THF are standard because they effectively solvate and stabilize the Grignard reagent without reacting with it.[8] Using protic solvents (e.g., water, ethanol) or those with reactive carbonyl groups is not feasible as they will quench the Grignard reagent.[8]

Q4: How can I purify this compound on a large scale?

A4: For large-scale purification, distillation is a common method. If the product is a solid, recrystallization from a suitable solvent system can be an effective technique to achieve high purity.[9] Column chromatography is often used at the lab scale but can be less practical and more costly for large industrial batches.[9][10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield or Incomplete Reaction

Question: My reaction yield is significantly lower than expected after scaling up. What are the common causes?

Answer: Low yields upon scale-up can stem from several issues related to reaction conditions, reagent quality, and workup procedures.

  • Inadequate Temperature Control: Both Grignard reactions and reductions can be highly exothermic.[4] Poor heat dissipation at a larger scale can lead to side reactions or product degradation. Conversely, if the temperature is too low, the reaction may not go to completion.

  • Poor Mixing: As the reaction volume increases, ensuring efficient mixing becomes more challenging. Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side-product formation.

  • Reagent Addition Rate: Adding reagents too quickly can overwhelm the reactor's cooling capacity, leading to a runaway reaction.[3] A slow, controlled addition is crucial at scale.

  • Moisture Contamination (Grignard): Grignard reagents are extremely sensitive to moisture.[5] Water present in solvents, reagents, or on the glassware will destroy the reagent and lower the yield.[7] Ensure all glassware is flame-dried or oven-dried and solvents are rigorously anhydrous.[4]

  • Inefficient Workup/Extraction: Losses can occur during the workup phase. Ensure proper phase separation and use an adequate amount of extraction solvent to fully recover the product.[11]

Problem 2: Grignard Reaction Fails to Initiate

Question: I'm having trouble starting my large-scale Grignard reaction. What can I do?

Answer: Initiation issues are common in Grignard reactions and are almost always related to the magnesium surface or the presence of inhibitors.

  • Magnesium Activation: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Presence of Water: Even trace amounts of water can prevent the reaction from starting.[7] All components must be scrupulously dry.[4][12]

  • Concentration: Sometimes, the initial concentration of the alkyl halide is too low. A small, concentrated portion of the alkyl halide solution can be added directly to the magnesium to initiate the reaction before diluting with the remaining solvent.

Problem 3: Formation of Impurities

Question: I've identified several impurities in my final product. How can I minimize them?

Answer: The type of impurity often points to the specific synthetic route and reaction conditions used.

  • Unreacted Starting Materials: This is often due to an incomplete reaction. Consider increasing the reaction time, adjusting the temperature, or ensuring the stoichiometry of your reagents is correct.[13] Monitoring the reaction by TLC or GC can help determine the optimal reaction time.[9][13]

  • Side-Products from Grignard Reaction: A common side-product is a Wurtz coupling product (R-R), which can form from the reaction of the Grignard reagent with unreacted alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide.

  • Hydrolysis Products: If water is present, it can lead to the formation of hydrolysis byproducts from your starting materials or intermediates.[13]

  • Over-reduction: In the reduction of 2'-chloroacetophenone, using too strong a reducing agent or harsh conditions can lead to the reduction of the aromatic ring or cleavage of the chloro-substituent.

Quantitative Data & Comparison of Methods

Table 1: Comparison of Synthetic Routes for 1-(Aryl)ethanols

MethodKey Reagents/CatalystTypical Yield (%)Key Features & Scale-up Considerations
Sodium Borohydride (B1222165) Reduction 2'-Chloroacetophenone, NaBH₄80-85% (racemic)Simple, inexpensive, and high-yielding for racemic product.[1] Exothermic reaction requires careful temperature control during scale-up.
Grignard Reaction 2-Chlorobenzaldehyde (B119727), CH₃MgBr~75%Highly exothermic and moisture-sensitive, requiring specialized equipment for safe scale-up.[14] Prone to initiation issues.[14]
Biocatalytic Reduction 2'-Chloroacetophenone, Whole-cell biocatalyst (e.g., E. coli)96%Environmentally friendly, produces high enantiomeric purity (>99% e.e.).[2] Requires bioreactor setup and control of biological parameters (pH, temp).[2]
Asymmetric Hydrogenation 2'-Chloroacetophenone, Ru(II)-BINAP catalyst, H₂>95%High enantioselectivity (>99% e.e.). Requires specialized high-pressure equipment and expensive catalysts.[15] Catalyst deactivation can be an issue.[16]

Experimental Protocols

Protocol 1: Reduction of 2'-Chloroacetophenone with Sodium Borohydride (Lab Scale)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-chloroacetophenone (1 eq.) in methanol (B129727) or ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve sodium borohydride (NaBH₄, approx. 0.3 eq.) in a small amount of the same solvent and add it dropwise to the ketone solution, ensuring the temperature remains below 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with an organic solvent like ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Grignard Synthesis from 2-Chlorobenzaldehyde (Lab Scale)

This protocol must be performed under strictly anhydrous conditions with an inert atmosphere (Nitrogen or Argon).

  • Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.[3] Assemble while hot under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the surface.[5]

  • Grignard Formation: Add a solution of methyl bromide or methyl iodide (1.1 eq.) in anhydrous diethyl ether or THF dropwise. The reaction should initiate, evidenced by bubbling and a color change. Maintain a gentle reflux by controlling the addition rate.[1] After addition, stir for another 30-60 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[8] Add a solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous ether dropwise, maintaining the low temperature.[8]

  • Stirring: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][14]

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude product, which can be purified by distillation.[1]

Visualized Workflow

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed cat_reaction Check Reaction Conditions start->cat_reaction cat_reagents Evaluate Reagents & Glassware start->cat_reagents cat_workup Review Workup & Purification start->cat_workup temp Inadequate Temperature Control? cat_reaction->temp mixing Inefficient Mixing (Scale-up)? cat_reaction->mixing time Insufficient Reaction Time? cat_reaction->time moisture Moisture Contamination? (Grignard) cat_reagents->moisture purity Poor Starting Material Purity? cat_reagents->purity extraction Inefficient Extraction? cat_workup->extraction purification_loss Product Loss During Purification? cat_workup->purification_loss sol_temp Optimize Heating/Cooling & Addition Rate temp->sol_temp sol_mixing Improve Agitation (Baffles, Impeller Design) mixing->sol_mixing sol_time Monitor by TLC/GC to Determine Endpoint time->sol_time sol_moisture Flame-Dry Glassware, Use Anhydrous Solvents moisture->sol_moisture sol_purity Verify Purity of Starting Materials purity->sol_purity sol_extraction Perform Multiple Extractions, Check Solvent Choice extraction->sol_extraction sol_purification Optimize Distillation/Recrystallization Conditions purification_loss->sol_purification

A troubleshooting workflow for diagnosing and resolving common causes of low product yield.

References

Technical Support Center: Synthesis of Enantiomerically Enriched 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the synthesis of 1-(2-Chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The main strategies for obtaining enantiomerically pure this compound involve the asymmetric synthesis from the prochiral ketone, 2'-chloroacetophenone (B1665101), and the resolution of the racemic alcohol. The most effective methods include:

  • Biocatalytic Asymmetric Reduction: This "green chemistry" approach utilizes whole-cell microorganisms (e.g., Saccharomyces cerevisiae, Lactobacillus species) or isolated enzymes (e.g., alcohol dehydrogenases) to reduce 2'-chloroacetophenone with high enantioselectivity.[1]

  • Asymmetric Transfer Hydrogenation (ATH): This chemical method employs a chiral catalyst, typically a Ruthenium(II) complex, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to 2'-chloroacetophenone, yielding the chiral alcohol with high ee.[2]

  • Corey-Bakshi-Shibata (CBS) Reduction: This is another powerful chemical method that uses a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source for the enantioselective reduction of ketones.[3]

  • Enzymatic Kinetic Resolution (EKR): This method involves the selective acylation of one enantiomer of racemic this compound using a lipase (B570770) (e.g., Candida antarctica lipase B), allowing for the separation of the acylated and unreacted enantiomers.[4]

Q2: Which method offers the highest enantiomeric excess for this compound?

A2: Both biocatalytic asymmetric reduction and asymmetric transfer hydrogenation have been reported to achieve excellent enantiomeric excesses (>99% and 97% respectively) for this compound.[2][5] The choice of method often depends on available resources, desired enantiomer, and scalability.

Q3: How can I determine the enantiomeric excess of my this compound product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.[6]

Troubleshooting Guides

Low Enantiomeric Excess (ee)
Symptom Possible Cause (Method) Suggested Solution
Low ee (<90%) Biocatalytic Reduction: Presence of competing reductases with opposite stereoselectivity in the microorganism. Sub-optimal pH, temperature, or co-solvent concentration.Screen different microbial strains or use a purified alcohol dehydrogenase with known stereoselectivity. Optimize reaction parameters such as pH, temperature, and co-substrate concentration.[5]
Asymmetric Transfer Hydrogenation / CBS Reduction: Presence of moisture in the reaction. Aged or decomposed catalyst. Non-catalyzed background reduction. Incorrect reaction temperature.Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere. Use a fresh or properly stored catalyst. Ensure slow addition of the reducing agent to the ketone-catalyst mixture. Optimize the reaction temperature, as lower temperatures often lead to higher ee.[7]
Kinetic Resolution: Incorrect choice of lipase or acyl donor. Reaction proceeding beyond 50% conversion.Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) and acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). Monitor the reaction closely and stop at or near 50% conversion for optimal ee of both enantiomers.[4]
Low Conversion/Yield
Symptom Possible Cause (Method) Suggested Solution
Low Conversion (<80%) Biocatalytic Reduction: Substrate or product inhibition of the enzyme. Insufficient cofactor regeneration. Low cell density or enzyme activity.Decrease the initial substrate concentration or use a fed-batch approach. Ensure an adequate amount of co-substrate (e.g., glucose, ethanol) is present for cofactor regeneration. Increase the concentration of the biocatalyst.[5]
Asymmetric Transfer Hydrogenation / CBS Reduction: Inactive catalyst. Insufficient amount of hydrogen donor/reducing agent.Use a fresh, active catalyst. Use a stoichiometric excess of the hydrogen donor or borane source.[7]
Kinetic Resolution: Inactivated lipase. Poor solvent choice.Ensure the lipase is active and not denatured by temperature or solvent. Use a non-polar organic solvent like hexane (B92381) or toluene.[8]

Quantitative Data Summary

Method Catalyst/Biocatalyst Substrate Product Yield (%) ee (%) Temp (°C) Time (h)
Biocatalytic Asymmetric Reduction Saccharomyces cerevisiae B52'-Chloroacetophenone(R)-1-(2-Chlorophenyl)ethanol>99>992524
Asymmetric Transfer Hydrogenation RuCl₂(indan-ambox)(PPh₃)2'-Chloroacetophenone(R)-1-(2-Chlorophenyl)ethanol>9997Room Temp12
Corey-Bakshi-Shibata Reduction (R)-2-Methyl-CBS-oxazaborolidine2'-Chloroacetophenone(S)-1-(2-Chlorophenyl)ethanolHigh (not specified)High (not specified)-20 to 0Not specified
Enzymatic Kinetic Resolution Candida antarctica lipase B (Novozym 435)Racemic this compound(R)-1-(2-Chlorophenyl)ethyl acetate & (S)-1-(2-Chlorophenyl)ethanol~50 (for each)>99 (for both)40-6024-48

Detailed Experimental Protocols

Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5

This protocol is based on the optimized conditions reported for the highly enantioselective reduction of 2'-chloroacetophenone.[5]

Materials:

Procedure:

  • Cultivation of Yeast: Cultivate Saccharomyces cerevisiae B5 in a suitable growth medium until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer (pH 8.0).

  • Biotransformation Setup: In a reaction vessel, suspend the harvested yeast cells in phosphate buffer (pH 8.0) to a final concentration of 10.75 g/L (dry cell weight).

  • Addition of Co-substrate and Substrate: Add ethanol to a final concentration of 5% (v/v). Add 2'-chloroacetophenone to a final concentration of 1 g/L.

  • Reaction: Incubate the reaction mixture at 25 °C with shaking for 24 hours.

  • Work-up: After the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product if necessary and determine the yield and enantiomeric excess by chiral GC or HPLC.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Analysis Cultivate Yeast Cultivate Yeast Harvest & Wash Cells Harvest & Wash Cells Cultivate Yeast->Harvest & Wash Cells Suspend Cells in Buffer Suspend Cells in Buffer Harvest & Wash Cells->Suspend Cells in Buffer Add Substrate & Co-substrate Add Substrate & Co-substrate Suspend Cells in Buffer->Add Substrate & Co-substrate Incubate (25°C, 24h) Incubate (25°C, 24h) Add Substrate & Co-substrate->Incubate (25°C, 24h) Extract Product Extract Product Incubate (25°C, 24h)->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Purify & Analyze (HPLC/GC) Purify & Analyze (HPLC/GC) Dry & Concentrate->Purify & Analyze (HPLC/GC)

Workflow for Biocatalytic Asymmetric Reduction.
Asymmetric Transfer Hydrogenation (ATH) of 2'-Chloroacetophenone

This protocol is based on the use of a Ru(II)-indan-ambox complex for the asymmetric transfer hydrogenation of 2'-chloroacetophenone.[2]

Materials:

  • 2'-Chloroacetophenone

  • RuCl₂(indan-ambox)(PPh₃) catalyst

  • 2-Propanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK) solution in 2-propanol

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: In an inert atmosphere, dissolve the RuCl₂(indan-ambox)(PPh₃) catalyst (0.004 mmol) in degassed 2-propanol (1.0 mL).

  • Reaction Setup: In a separate vial, add 2'-chloroacetophenone (0.4 mmol), 2-propanol (1.0 mL), and the t-BuOK solution in 2-propanol (20 µmol).

  • Hydrogenation: Transfer the resulting mixture into an autoclave. Purge the autoclave with hydrogen gas (5 atm) three times, and then charge it with 5 atm of hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Carefully release the hydrogen pressure.

  • Purification and Analysis: Purify the reaction mixture by silica gel column chromatography to obtain the product. Determine the conversion and enantiomeric excess by chiral GC.

ATH_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Dissolve Catalyst Dissolve Catalyst Mix Substrate, Solvent, Base Mix Substrate, Solvent, Base Dissolve Catalyst->Mix Substrate, Solvent, Base Transfer to Autoclave Transfer to Autoclave Mix Substrate, Solvent, Base->Transfer to Autoclave Purge with H₂ Purge with H₂ Transfer to Autoclave->Purge with H₂ Pressurize with H₂ (5 atm) Pressurize with H₂ (5 atm) Purge with H₂->Pressurize with H₂ (5 atm) Stir (RT, 12h) Stir (RT, 12h) Pressurize with H₂ (5 atm)->Stir (RT, 12h) Depressurize Depressurize Stir (RT, 12h)->Depressurize Purify (Chromatography) Purify (Chromatography) Depressurize->Purify (Chromatography) Analyze (Chiral GC) Analyze (Chiral GC) Purify (Chromatography)->Analyze (Chiral GC)

Workflow for Asymmetric Transfer Hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction of 2'-Chloroacetophenone

This is a general protocol adapted for 2'-chloroacetophenone based on the established CBS reduction methodology.[3][9]

Materials:

  • 2'-Chloroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2'-chloroacetophenone (1.0 eq) to a flame-dried round-bottom flask. Dissolve the ketone in anhydrous THF.

  • Catalyst and Borane Addition: Cool the solution to 0 °C in an ice bath. Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise. After stirring for 10 minutes, add BH₃·SMe₂ (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and then with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Kinetic Resolution (EKR) of Racemic this compound

This protocol is a general procedure for the kinetic resolution of a secondary alcohol using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous non-polar organic solvent (e.g., hexane, toluene, or MTBE)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add racemic this compound (1 eq.) and the anhydrous organic solvent.

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate). Add vinyl acetate (at least 0.5 eq.).

  • Reaction: Stir the suspension at the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Analysis: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-1-(2-Chlorophenyl)ethyl acetate and the unreacted (S)-1-(2-Chlorophenyl)ethanol by column chromatography. Determine the enantiomeric excess of both fractions.

EKR_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation Dissolve Racemic Alcohol Dissolve Racemic Alcohol Add Lipase & Acyl Donor Add Lipase & Acyl Donor Dissolve Racemic Alcohol->Add Lipase & Acyl Donor Stir at Controlled Temp Stir at Controlled Temp Add Lipase & Acyl Donor->Stir at Controlled Temp Monitor to ~50% Conversion Monitor to ~50% Conversion Stir at Controlled Temp->Monitor to ~50% Conversion Filter to Remove Lipase Filter to Remove Lipase Monitor to ~50% Conversion->Filter to Remove Lipase Separate Alcohol & Ester Separate Alcohol & Ester Filter to Remove Lipase->Separate Alcohol & Ester Analyze Enantiomers Analyze Enantiomers Separate Alcohol & Ester->Analyze Enantiomers

Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: Resolving Solubility Issues of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(2-Chlorophenyl)ethanol in various reaction media.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. This compound, being a moderately polar compound due to its hydroxyl group and the polar carbon-chlorine bond, is expected to be more soluble in polar organic solvents. Refer to the solubility data table below for guidance on suitable solvents.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of your compound. However, be cautious not to exceed the boiling point of the solvent or a temperature that might cause degradation of your starting material or other reagents.

  • Co-solvent System: Introducing a co-solvent can enhance solubility. A small amount of a highly polar, miscible solvent in which this compound is very soluble can be added to the primary reaction medium.

  • Sonication: Applying ultrasonic waves can help to break down solute agglomerates and facilitate dissolution.

Q2: I observed precipitation of my starting material after initiating the reaction. What could be the cause?

A2: Precipitation of a starting material during a reaction can occur for several reasons:

  • Change in Polarity: The polarity of the reaction medium may change as the reaction progresses and new, less polar products are formed, leading to the precipitation of the more polar starting material.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the starting material, a subsequent decrease in temperature could cause it to precipitate out.

  • Reaction with the Solvent: In some cases, the starting material might react with the solvent to form a less soluble species.

  • Concentration Effects: As the reaction consumes other reagents, the relative concentration of the this compound might exceed its solubility limit in the evolving reaction mixture.

To address this, you could try using a solvent system with a higher solubilizing power for both the starting material and the expected intermediates and products.

Q3: Can I use a non-polar solvent for my reaction involving this compound?

A3: While this compound has a non-polar phenyl ring, the presence of the hydroxyl group and the chlorine atom makes it a moderately polar molecule. Therefore, its solubility in purely non-polar solvents like hexane (B92381) or cyclohexane (B81311) is expected to be low. If your reaction chemistry necessitates a non-polar medium, consider using a co-solvent system or a solvent with intermediate polarity like toluene (B28343) or dichloromethane.

Q4: How does the chlorine substituent affect the solubility of this compound compared to benzyl (B1604629) alcohol?

A4: The chlorine atom at the ortho position of the phenyl ring introduces some key differences compared to the unsubstituted benzyl alcohol. The C-Cl bond is polar, which can slightly increase interactions with polar solvents. However, the chlorine atom also increases the molecular weight and size, which can sometimes counteract the polarity effect and slightly decrease solubility in very polar solvents like water. The overall effect on solubility in various organic solvents will depend on a balance of these factors.

Quantitative Data Summary

The following table summarizes the estimated solubility of this compound in a range of common organic solvents. Please note that these are estimated values based on the compound's structure and the known solubility of similar aromatic alcohols. Experimental verification is recommended for precise applications.

SolventSolvent TypeEstimated Solubility (at 25 °C)Notes
Methanol (B129727)Polar ProticHighly Soluble (>100 g/L)The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of the solute.
Ethanol (B145695)Polar ProticHighly Soluble (>100 g/L)Similar to methanol, ethanol is a good solvent for aromatic alcohols.
IsopropanolPolar ProticSoluble (50-100 g/L)The bulkier isopropyl group may slightly reduce solvating efficiency compared to methanol and ethanol.
Tetrahydrofuran (THF)Polar AproticHighly Soluble (>100 g/L)The ether oxygen can act as a hydrogen bond acceptor.
AcetonePolar AproticHighly Soluble (>100 g/L)The ketone carbonyl group is a good hydrogen bond acceptor.
AcetonitrilePolar AproticSoluble (50-100 g/L)A polar solvent that should effectively dissolve the compound.
Dimethylformamide (DMF)Polar AproticVery Soluble (>200 g/L)A highly polar solvent with strong solvating capabilities.
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticVery Soluble (>200 g/L)A highly polar solvent known for its excellent ability to dissolve a wide range of compounds.
TolueneNon-polarModerately Soluble (10-50 g/L)The aromatic ring of toluene can interact with the phenyl ring of the solute.
HexaneNon-polarSparingly Soluble (<1 g/L)The large difference in polarity leads to poor solubility.
Dichloromethane (DCM)Polar AproticSoluble (50-100 g/L)A good solvent for many organic compounds of moderate polarity.
WaterPolar ProticSlightly Soluble (~1-2 g/L)The presence of the non-polar phenyl ring limits water solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To experimentally determine the most suitable solvent for a reaction involving this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Methanol, THF, Acetonitrile, Toluene, DCM)

  • Small vials or test tubes (e.g., 1 mL) with caps

  • Vortex mixer

  • Graduated micropipettes

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.

  • To each vial, add a specific volume of a single solvent (e.g., 0.1 mL).

  • Cap the vials and vortex for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If the compound has not fully dissolved, add another aliquot of the solvent (e.g., 0.1 mL) and repeat the vortexing and observation.

  • Continue adding the solvent in a stepwise manner until complete dissolution is observed or until a significant volume has been added, indicating poor solubility.

  • Record the approximate volume of solvent required to dissolve the compound to estimate its solubility.

Protocol 2: Co-solvent System Development

Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (in which solubility is poor)

  • A selection of highly polar, miscible co-solvents (e.g., DMF, DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Add the this compound and the primary reaction solvent to the reaction vessel.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise to the suspension.

  • Observe for dissolution of the solid.

  • Continue adding the co-solvent until the solution becomes clear.

  • It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution, as it may affect the reaction kinetics or product isolation.

  • Note the volume ratio of the primary solvent to the co-solvent for future experiments.

Visualizations

Factors_Affecting_Solubility solubility Solubility of this compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions System Conditions solubility->conditions polarity_solute Moderate Polarity (-OH, -Cl) solute_props->polarity_solute h_bond Hydrogen Bonding Capability (Donor & Acceptor) solute_props->h_bond mw Molecular Weight & Size solute_props->mw polarity_solvent Solvent Polarity ('Like dissolves like') solvent_props->polarity_solvent h_bond_solvent Solvent H-Bonding solvent_props->h_bond_solvent temperature Temperature conditions->temperature pressure Pressure (minor effect for solids) conditions->pressure

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of three common analytical techniques for the quantification of chlorophenyl ethanol (B145695) compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis methods for the analysis of the related compound, 1-(4-Chlorophenyl)ethanol. These values serve as a benchmark for the development of methods for 1-(2-Chlorophenyl)ethanol.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the absorption of light by the analyte in a solution.
Specificity High (excellent separation from impurities).High (excellent separation of volatile compounds).Low (potential for interference from other UV-absorbing compounds).
Linearity (R²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL10 - 200 µg/mL2 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.6 µg/mL
Analysis Time ~10 minutes per sample~15 minutes per sample~5 minutes per sample
Primary Advantages High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[1]High sensitivity for volatile compounds; excellent for purity and residual solvent analysis.[1]Simple, rapid, and cost-effective.
Primary Limitations Higher cost of instrumentation and solvents.Requires volatile and thermally stable analytes.Prone to interference from other compounds in the sample matrix.

Experimental Protocols

The following are detailed experimental methodologies for the analysis of the related compound 1-(4-Chlorophenyl)ethanol. These should be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a robust and widely used technique for the quantification of aromatic compounds.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: For this compound, a UV scan should be performed to determine the wavelength of maximum absorbance (λmax), likely to be around 220-230 nm. For the 4-chloro isomer, 225 nm is used.[1]

  • Run Time: Approximately 10 minutes.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1]

Gas Chromatography (GC) Method

GC with Flame Ionization Detection (FID) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[1]

Instrumentation and Chromatographic Conditions:

  • GC System: A system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 220°C, and hold for 2 minutes.

  • Detector Temperature: 280°C.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol (B129727) or isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a final concentration within the calibration range.

Method Validation: The method should be validated according to ICH guidelines, similar to the HPLC method.

UV-Visible Spectrophotometry Method

This technique is a simple and rapid method for quantification, provided that the sample matrix is free from interfering substances.

Instrumentation and Method Development:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Solvent Selection: Methanol is a common and suitable solvent.

  • Determination of λmax: A solution of this compound (e.g., 10 µg/mL) in the chosen solvent should be scanned from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range of the assay.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a final concentration within the calibration range.

Method Validation: The method should be validated for specificity, linearity, range, accuracy, and precision.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical workflows for method validation and sample analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_val Method Validation (ICH Guidelines) cluster_analysis Analysis cluster_report Reporting prep_std Prepare Standard Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy prep_spl Prepare Sample Solutions prep_spl->accuracy precision Precision prep_spl->precision prep_mob Prepare Mobile Phase instrument_setup HPLC System Setup prep_mob->instrument_setup specificity Specificity report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report run_seq Run Sequence (Standards & Samples) instrument_setup->run_seq process_data Process Chromatographic Data run_seq->process_data process_data->linearity process_data->lod_loq

Caption: Workflow for the validation of an HPLC analytical method.

Method_Selection_Logic start Start: Need to quantify This compound q1 Is the sample matrix complex with potential interferences? start->q1 q3 Is rapid screening the primary goal? q1->q3 No hplc Choose HPLC q1->hplc Yes q2 Is high sensitivity (trace analysis) required? q2->hplc Yes gc Choose GC q2->gc No, but analyte is volatile q3->hplc No uv_vis Choose UV-Vis q3->uv_vis Yes hplc->q2

Caption: Logical considerations for selecting an analytical method.

References

A Comparative Guide to the Synthetic Routes of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for producing 1-(2-chlorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceuticals. The routes discussed include chemical reduction of 2'-chloroacetophenone (B1665101), asymmetric transfer hydrogenation, biocatalytic reduction, and Grignard reaction. This document aims to assist researchers in selecting the most suitable method for their specific needs by providing a detailed comparison of reaction parameters, yields, stereoselectivity, and operational complexity, supported by detailed experimental protocols.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: the reduction of the corresponding ketone, 2'-chloroacetophenone, and the Grignard reaction involving the formation of a new carbon-carbon bond. The choice of a particular route is often dictated by the desired stereochemistry of the final product, scalability, cost, and environmental considerations.

Synthetic Route Key Reagents/Catalyst Product Stereochemistry Typical Yield (%) Enantiomeric Excess (e.e.) (%) Key Features
Chemical Reduction Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727)Racemic~85-95%0%Simple, cost-effective, high yield of racemic product.
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN catalyst, Formic acid/TriethylamineEnantiomerically enriched (e.g., R or S)HighUp to 99%High enantioselectivity, requires specialized chiral catalysts.
Biocatalytic Reduction Saccharomyces cerevisiae B5, Ethanol (B145695) (co-substrate)Enantiomerically pure (R)-enantiomer>99%>99%Environmentally friendly, high enantioselectivity, mild reaction conditions.
Grignard Reaction 2-Chlorobenzaldehyde (B119727), Methylmagnesium bromide, THFRacemic~70-85%0%Forms a new C-C bond, requires strictly anhydrous conditions.

Experimental Protocols

Chemical Reduction of 2'-Chloroacetophenone (Racemic Route)

This method employs sodium borohydride for a straightforward reduction of the ketone to the corresponding racemic alcohol.

Materials:

  • 2'-Chloroacetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2'-chloroacetophenone (e.g., 1.0 g, 6.47 mmol) in methanol (20 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (e.g., 0.12 g, 3.23 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure racemic alcohol.

Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone

This protocol utilizes a chiral ruthenium catalyst to achieve high enantioselectivity in the reduction of 2'-chloroacetophenone.

Materials:

  • 2'-Chloroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) and (S,S)-TsDPEN (e.g., 0.022 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • In a separate flask, dissolve 2'-chloroacetophenone (e.g., 1.0 mmol) in the formic acid/triethylamine mixture (5 mL).

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at 28-30 °C for 12-24 hours.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

Biocatalytic Reduction of 2'-Chloroacetophenone

This environmentally friendly method uses whole cells of Saccharomyces cerevisiae B5 for the stereoselective reduction of 2'-chloroacetophenone to (R)-1-(2-chlorophenyl)ethanol.[1][2]

Materials:

  • Saccharomyces cerevisiae B5 cells (wet or dry)

  • Phosphate (B84403) buffer (pH 8.0)

  • 2'-Chloroacetophenone

  • Ethanol (as co-substrate)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cultivate Saccharomyces cerevisiae B5 cells under aerobic conditions. Harvest the cells by centrifugation.

  • Suspend the yeast cells in a phosphate buffer (pH 8.0) to a desired concentration (e.g., 10.75 g/L dry cell weight).[3]

  • Add ethanol to the cell suspension to a final concentration of 5% (v/v).[1][2]

  • Add 2'-chloroacetophenone to the reaction mixture (e.g., to a final concentration of 1 g/L).[3]

  • Incubate the reaction mixture at 25 °C with shaking for 24 hours.[3]

  • Monitor the conversion by GC analysis.

  • After the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with ethyl acetate (3 x volume of supernatant).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting (R)-1-(2-chlorophenyl)ethanol is often of high purity and enantiomeric excess, and may not require further purification.

Grignard Reaction of 2-Chlorobenzaldehyde

This classic organometallic reaction creates a new carbon-carbon bond to form the target alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide or methyl bromide

  • 2-Chlorobenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 1.2 equivalents).

  • Add a small crystal of iodine as an initiator.

  • Add anhydrous THF to the flask.

  • In the dropping funnel, place a solution of methyl iodide or methyl bromide (e.g., 1.1 equivalents) in anhydrous THF.

  • Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

  • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide/iodide).

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to yield this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Chemical_Reduction cluster_start Starting Material cluster_process Reaction cluster_end Product 2_Chloroacetophenone 2_Chloroacetophenone Reduction Reduction 2_Chloroacetophenone->Reduction NaBH4, MeOH Racemic_1_2_Chlorophenylethanol Racemic_1_2_Chlorophenylethanol Reduction->Racemic_1_2_Chlorophenylethanol Work-up Asymmetric_Transfer_Hydrogenation cluster_start Starting Material cluster_process Reaction cluster_end Product 2_Chloroacetophenone 2_Chloroacetophenone ATH Asymmetric Transfer Hydrogenation 2_Chloroacetophenone->ATH Ru(II)-TsDPEN, HCOOH/NEt3 Enantioenriched_Product Enantioenriched This compound ATH->Enantioenriched_Product Work-up & Purification Biocatalytic_Reduction cluster_start Starting Material cluster_process Bioreduction cluster_end Product 2_Chloroacetophenone 2_Chloroacetophenone Bioreduction Biocatalytic Reduction 2_Chloroacetophenone->Bioreduction S. cerevisiae B5, Ethanol, Buffer R_Product (R)-1-(2-Chlorophenyl)ethanol Bioreduction->R_Product Extraction Grignard_Reaction cluster_start Starting Materials cluster_process Reaction cluster_end Product 2_Chlorobenzaldehyde 2_Chlorobenzaldehyde Nucleophilic_Addition Nucleophilic Addition 2_Chlorobenzaldehyde->Nucleophilic_Addition Methyl_Halide CH3-X Grignard_Formation Grignard Reagent Formation Methyl_Halide->Grignard_Formation Mg Mg Mg->Grignard_Formation Grignard_Formation->Nucleophilic_Addition CH3MgX Racemic_Product Racemic This compound Nucleophilic_Addition->Racemic_Product Aqueous Work-up

References

comparing the reactivity of 1-(2-Chlorophenyl)ethanol with other secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the reactivity of 1-(2-Chlorophenyl)ethanol in comparison to other secondary alcohols, tailored for researchers, scientists, and professionals in drug development. This document provides an objective analysis of its performance in key chemical transformations, supported by available experimental data and detailed methodologies.

Introduction

Secondary alcohols are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity is primarily dictated by the steric and electronic environment surrounding the hydroxyl group. This compound, a halogenated aromatic secondary alcohol, presents a unique reactivity profile due to the presence of a chlorine atom on the phenyl ring. This guide compares the reactivity of this compound with other representative secondary alcohols, namely 1-phenylethanol (B42297) and cyclohexanol, across three fundamental reaction types: oxidation, esterification, and dehydration. The insights provided herein are intended to aid in reaction design, optimization, and the prediction of chemical behavior.

Comparative Reactivity Analysis

The reactivity of a secondary alcohol is influenced by several factors, including the stability of intermediates (such as carbocations in dehydration reactions), the accessibility of the hydroxyl group to reagents (steric hindrance), and the electronic effects of substituents on the molecule.[1]

Oxidation

The oxidation of secondary alcohols yields ketones.[2] The rate of this reaction is sensitive to the electronic properties of the substituents on the alcohol.

Qualitative Comparison: Studies on substituted 1-phenylethanol derivatives indicate that electron-withdrawing groups, such as the chloro group, tend to retard the rate of oxidation.[3] This is attributed to the decreased electron density at the benzylic position, which makes the removal of the hydrogen atom from the carbon bearing the hydroxyl group more difficult.[3] Consequently, this compound is expected to be less reactive in oxidation reactions compared to the unsubstituted 1-phenylethanol. Cyclohexanol, a non-aromatic secondary alcohol, generally shows reactivity that is comparable to or slightly less than primary alcohols in oxidation reactions.[3]

Quantitative Data Summary:

AlcoholOxidizing AgentCatalyst/ConditionsSolventTemperature (°C)Observed Rate/Yield
1-(4-Chlorophenyl)ethanol*70% aq. TBHPRu-based POMRoom Temp.High yield (98%)[3]
1-PhenylethanolO₂Co(acac)₂--Rate constants determined[3]
1-PhenylethanolK₂Cr₂O₇H₂SO₄Acetic acid/water-First-order kinetics[3]
CyclohexanolChloramine BHCl (Micellar)SLS30-50Rate constants determined[3]
Esterification

Esterification of secondary alcohols is generally slower than that of primary alcohols due to greater steric hindrance around the hydroxyl group.[1] For aromatic secondary alcohols like this compound and 1-phenylethanol, the bulky phenyl group further impedes the approach of the acylating agent.[3]

Qualitative Comparison: In esterification reactions, steric factors are often more dominant than electronic effects.[3] Therefore, the reactivity of this compound in esterification is expected to be similar to that of 1-phenylethanol, as the primary difference is electronic. Both are likely to be less reactive than less sterically hindered secondary alcohols like cyclohexanol.

Quantitative Data Summary:

AlcoholAcylating AgentCatalystSolventTemperature (°C)Observed Rate/Yield
1-PhenylethanolAcetic AcidMontmorillonite clayChlorobenzene130 (Reflux)High Yield[4]
Secondary Alcohols (General)Carboxylic AcidConc. H₂SO₄-HeatReversible reaction[5]
Secondary Alcohols (General)Acyl Chloride--Room Temp.Vigorous reaction[5]
Secondary Alcohols (General)Acid Anhydride--WarmSlow reaction[5]
Dehydration

The acid-catalyzed dehydration of secondary alcohols proceeds via a carbocation intermediate, and the stability of this intermediate is a key determinant of the reaction rate.[3][6]

Qualitative Comparison: For benzylic alcohols such as 1-phenylethanol and this compound, the resulting carbocation is stabilized by resonance with the aromatic ring. However, the electron-withdrawing nature of the chlorine atom in this compound destabilizes the carbocation intermediate.[3] This leads to a slower reaction rate and a lower yield of the corresponding styrene (B11656) when compared to 1-phenylethanol.[3][7] In reactions with 1-(4-chlorophenyl)ethanol, the yields of the corresponding styrene products were found to be considerably lower.[7]

Quantitative Data Summary:

AlcoholCatalystSolventTemperature (°C)ProductYield
1-Phenylethanol[Cu(mesoFOX-L1)(MeCN)][OTf]₂Toluene120Styrene>95%[7]
1-(4-Chlorophenyl)ethanol*[Cu(mesoFOX-L1)(MeCN)][OTf]₂--Styrene derivative45% (NMR Yield)[7]
1-Phenylethanolp- and o-toluenesulfonic acidLiquid Phase190-250StyreneHigh conversion and selectivity[8]

Experimental Protocols

Oxidation of a Secondary Alcohol to a Ketone

Objective: To oxidize a secondary alcohol (e.g., this compound, 1-phenylethanol, or cyclohexanol) to the corresponding ketone using an acidified dichromate solution.[3]

Materials:

  • Secondary alcohol

  • Potassium dichromate(VI) solution

  • Dilute sulfuric acid

  • Test tubes

  • Water bath

Procedure:

  • In a test tube, add a few drops of the secondary alcohol.

  • To this, add a small amount of potassium dichromate(VI) solution that has been acidified with dilute sulfuric acid.

  • Gently warm the test tube in a hot water bath.

  • Observe any color change. A positive test for oxidation is a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).

  • The rate of this color change can be used as a qualitative measure of the reaction rate. For quantitative analysis, the reaction can be monitored using UV-Vis spectroscopy.

Fischer Esterification of a Secondary Alcohol

Objective: To synthesize an ester from a secondary alcohol and a carboxylic acid.[3]

Materials:

  • Secondary alcohol

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Test tube or round-bottom flask

  • Heating mantle or water bath

  • Reflux condenser (for larger scale)

Procedure:

  • In a test tube or round-bottom flask, mix a small amount of the secondary alcohol with an equimolar amount of the carboxylic acid.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture in a hot water bath or using a heating mantle for several minutes (or under reflux for a larger scale preparation).

  • The formation of the ester can be detected by its characteristic fruity smell after carefully wafting the vapors.

  • For quantitative comparison, the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield of the ester over time.

Visualizations

Oxidation_Pathway Secondary_Alcohol Secondary Alcohol (e.g., this compound) Intermediate Chromate Ester Intermediate Secondary_Alcohol->Intermediate + Oxidant Oxidizing_Agent Oxidizing Agent (e.g., K₂Cr₂O₇, H⁺) Ketone Ketone (e.g., 2-Chloroacetophenone) Intermediate->Ketone Elimination Reduced_Oxidant Reduced Oxidant (e.g., Cr³⁺) Intermediate->Reduced_Oxidant:w

Caption: General pathway for the oxidation of a secondary alcohol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Alcohol_1 This compound Reaction_Conditions Identical Reaction Conditions (Reagent, Catalyst, Temp, Time) Alcohol_1->Reaction_Conditions Alcohol_2 1-Phenylethanol Alcohol_2->Reaction_Conditions Alcohol_3 Cyclohexanol Alcohol_3->Reaction_Conditions Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Conditions->Monitoring Data_Collection Collect Data (Yield, Rate Constant) Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

Caption: Workflow for comparing the reactivity of secondary alcohols.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. 1-(2-Chlorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of such intermediates is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the determination of the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of a broad range of chiral compounds, including aromatic alcohols like this compound.[2][3]

Table 1: Chiral HPLC Performance for the Separation of 1-(4-Chlorophenyl)ethanol Enantiomers [2]

ParameterValue
Method Chiral HPLC
Chiral Stationary Phase (CSP) Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (97:3, v/v)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (S)-enantiomer 32.10 min
Retention Time (R)-enantiomer 35.88 min
Resolution (Rs) > 1.5 (Calculated)
Experimental Protocol: Chiral HPLC

This protocol is a recommended starting point for the chiral separation of this compound, adapted from established methods for similar compounds.[2][4]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[4]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The ratio can be optimized to improve resolution.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 210 nm or 220 nm.[2][4]

  • Injection Volume: 10 µL.[4]

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

4. Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Sample (0.45 µm) dissolve->filter injection Inject Sample filter->injection mobile_phase Prepare & Degas Mobile Phase (n-Hexane/IPA) hplc HPLC System separation Chiral Column (e.g., Chiralcel OD-H) injection->separation detection UV Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for the determination of enantiomeric excess of this compound by chiral HPLC.

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a primary method, other techniques offer viable alternatives, each with distinct advantages and limitations.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] It often provides faster separations and reduced consumption of organic solvents compared to HPLC.[2][6]

Principle: Similar to HPLC, SFC relies on a chiral stationary phase to differentiate between enantiomers. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase can lead to higher efficiency and faster analysis times.[6]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent high-resolution technique.[7] The enantiomers are separated on a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative.[8]

Principle: The sample is vaporized and transported by an inert gas through a capillary column coated with a chiral stationary phase. Differential interactions between the enantiomers and the CSP result in their separation.[8]

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[9] The separation is achieved by adding a chiral selector to the background electrolyte.[10]

Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility. This difference in mobility leads to their separation in an electric field.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to determine enantiomeric excess. This is typically achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[12]

Principle:

  • Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for each enantiomer.[13]

  • Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers, which have distinct NMR spectra.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the properties of the analyte, the required sensitivity and resolution, and the available instrumentation.

Table 2: Comparison of Methods for Enantiomeric Excess Determination

FeatureChiral HPLCChiral SFCChiral GCChiral CEChiral NMR
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidDifferential partitioning with a CSP in the gas phaseDifferential mobility of diastereomeric complexesFormation of diastereomeric species with distinct NMR signals
Applicability Broad range of compounds, including non-volatile and thermally labile ones[7]Similar to HPLC, advantageous for some compoundsVolatile and thermally stable compounds[7]Charged or chargeable compoundsSoluble compounds
Speed ModerateFast[2]FastFastSlower (for sample preparation and data acquisition)
Solvent Consumption HighLow (reduced organic solvent)[6]Very lowVery lowLow
Resolution HighHighVery High[7]Very HighLower, depends on the chiral auxiliary
Sample Throughput HighHighHighModerateLow
Instrumentation Widely availableLess common than HPLCWidely availableLess common than HPLC/GCWidely available
Key Advantage Versatility and robustnessSpeed and "green" chemistryHigh resolution for volatile compoundsHigh efficiency, low sample/reagent consumptionNo separation required, direct observation

Logical Relationship of Analytical Techniques

cluster_main Determination of Enantiomeric Excess of this compound cluster_alternatives Alternative Methods HPLC Chiral HPLC (Primary Method) SFC Chiral SFC HPLC->SFC Faster, Greener GC Chiral GC HPLC->GC Higher resolution for volatile compounds CE Chiral CE HPLC->CE Higher efficiency, less sample NMR Chiral NMR HPLC->NMR No chromatographic separation needed

Caption: Comparison of chiral HPLC with alternative analytical techniques for enantiomeric excess determination.

Conclusion

For the determination of the enantiomeric excess of this compound, chiral HPLC with a polysaccharide-based chiral stationary phase stands out as a robust and versatile method.[2][14] The detailed protocol provided, based on the analysis of a close structural isomer, offers a strong starting point for method development.[2] Alternative techniques such as chiral SFC, GC, and CE present compelling advantages in terms of speed, resolution, and reduced solvent consumption, and should be considered based on the specific requirements of the analysis and available resources.[5][7][11] Chiral NMR spectroscopy provides a valuable orthogonal technique that does not rely on physical separation.[12] The selection of the most appropriate method will ultimately depend on a careful evaluation of the analyte's properties and the analytical objectives.

References

Spectroscopic Analysis for the Structural Confirmation of 1-(2-Chlorophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-(2-Chlorophenyl)ethanol with its structural isomers, 1-(3-Chlorophenyl)ethanol and 1-(4-Chlorophenyl)ethanol, as well as the parent compound, 1-phenylethanol. The confirmation of the specific isomer is crucial in drug development and synthesis, as even minor structural variations can significantly impact pharmacological activity. This document outlines the key differentiating features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for the unambiguous identification and structural confirmation of the target molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) in ppm (Multiplicity, J in Hz)
-CH₃
This compound 1.50 (d, J=6.4)
1-(3-Chlorophenyl)ethanol 1.49 (d, J=6.4)[1]
1-(4-Chlorophenyl)ethanol 1.35-1.36 (d)[2]
1-Phenylethanol 1.49-1.50 (d, J=6.5)[1]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) in ppm
-CH₃
This compound 23.5
1-(3-Chlorophenyl)ethanol 25.2[1]
1-(4-Chlorophenyl)ethanol 25.3
1-Phenylethanol 25.1[1]
Table 3: Infrared (IR) Spectroscopic Data (Thin Film)
CompoundKey Absorption Bands (ν) in cm⁻¹
O-H Stretch
This compound ~3357 (broad)[1]
1-(3-Chlorophenyl)ethanol ~3355 (broad)[1]
1-(4-Chlorophenyl)ethanol ~3356 (broad)[1]
1-Phenylethanol ~3364 (broad)[1]
Table 4: Mass Spectrometry (MS) Data
CompoundKey Fragment Ions (m/z)
[M]⁺
This compound 156/158[3]
1-(3-Chlorophenyl)ethanol 156/158
1-(4-Chlorophenyl)ethanol 156/158
1-Phenylethanol 122[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -5 to 220 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place one drop of the neat liquid directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Gently place a second salt plate on top to create a thin liquid film.[5]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of a dilute solution (e.g., in dichloromethane (B109758) or methanol).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

    • Scan speed: 1 scan/s

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern for chlorine-containing fragments (¹²Cₙ¹Hₓ³⁵Cl and ¹²Cₙ¹Hₓ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Product (Presumed this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis - Chemical Shifts - Coupling Constants - Functional Groups - m/z Fragments NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Data & Isomer Data Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Comparative Analysis of the Biological Activity of 1-(2-Chlorophenyl)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-(2-Chlorophenyl)ethanol and its derivatives, focusing on their antimicrobial, antifungal, and anticancer properties. The information presented is curated from various scientific studies to offer an objective overview supported by experimental data. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction

This compound is a chiral aromatic alcohol that serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The introduction of different functional groups to the this compound scaffold can significantly modulate its physicochemical properties and biological efficacy, leading to the development of novel antimicrobial, antifungal, and anticancer agents. This guide will delve into the structure-activity relationships of these compounds, presenting a comparative analysis of their performance in various biological assays.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chalcone (B49325) Derivatives Staphylococcus aureus13.5--
Escherichia coli31.25--
Thiazolidinone Analogs Staphylococcus aureus50 - 100--
Bacillus subtilis>100--
Escherichia coli100--
Pseudomonas aeruginosa>100--
Triazole Derivatives Candida albicansData not availableFluconazoleData not available
Benzimidazole (B57391) Derivatives Cytospora sp.30.97Hymexazol8.92
C. gloeosporioides11.38Hymexazol-
B. cinerea57.71Hymexazol-
F. solani40.15Hymexazol-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that derivatization of this compound can lead to compounds with significant antimicrobial and antifungal properties. For instance, chalcone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. Furthermore, the incorporation of heterocyclic moieties like thiazolidinone, triazole, and benzimidazole has been a common strategy to enhance the antimicrobial and antifungal potency.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Comparative Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Triazine Derivatives MCF-7 (Breast)4.14 ± 1.06--
C26 (Colon)7.87 ± 0.96--
Oxoindoline Derivatives SW620 (Colon)3- to 5-fold more cytotoxic than PAC-1PAC-1-
PC-3 (Prostate)
NCI-H23 (Lung)
Benzimidazolone-Bridged Hybrids A549 (Lung)30.6 ± 1.76Doxorubicin4.3 ± 0.2
MCF-7 (Breast)28.3 ± 1.63Doxorubicin6.4 ± 0.37
HeLa (Cervical)31.2 ± 1.8Doxorubicin3.4 ± 0.19

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The results indicate that specific derivatives of this compound exhibit promising anticancer activity. For example, triazine and oxoindoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The comparison with standard anticancer drugs like Doxorubicin provides a benchmark for their potential therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Materials: Aseptic Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), sterile 96-well microtiter plates, and a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth within the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Visualizations

To provide a clearer understanding of the experimental workflows and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Microbial Culture (0.5 McFarland) start->culture compound Test Compound Stock Solution start->compound inoculation Inoculation culture->inoculation dilution Serial Dilution in 96-well plate compound->dilution dilution->inoculation incubation Incubation (18-24h) inoculation->incubation read Visual Inspection/ Absorbance Reading incubation->read mic Determine MIC read->mic end End mic->end

Antimicrobial Susceptibility Testing Workflow.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cells Seed Cancer Cells in 96-well plate start->cells compound Test Compound Dilutions start->compound treatment Compound Treatment (48-72h) cells->treatment compound->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Dissolve Formazan mtt_add->formazan read Measure Absorbance formazan->read ic50 Calculate IC50 read->ic50 end End ic50->end

In Vitro Cytotoxicity (MTT) Assay Workflow.

Conclusion

The derivatization of this compound presents a promising strategy for the development of novel therapeutic agents with diverse biological activities. The incorporation of various functional groups and heterocyclic rings has been shown to yield compounds with significant antimicrobial, antifungal, and anticancer properties. The data compiled in this guide highlights the potential of these derivatives and underscores the importance of further research to elucidate their mechanisms of action and to optimize their therapeutic profiles. The provided experimental protocols and workflows offer a foundational framework for researchers to conduct comparative studies and to advance the discovery of new and effective drugs based on the this compound scaffold.

A Comparative Guide to Catalysts for the Enantioselective Synthesis of 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure 1-(2-Chlorophenyl)ethanol is a critical step in the development of several pharmaceutical compounds. The selection of an appropriate catalyst is paramount to achieving high yields and enantioselectivity. This guide provides a comprehensive comparison of biocatalytic and chemocatalytic systems for the synthesis of this key chiral alcohol, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the asymmetric reduction of 2'-chloroacetophenone (B1665101) to this compound, offering a clear comparison of their efficacy.

Catalyst TypeCatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee) (%)Reaction TimeTemperature (°C)Recyclability
Biocatalyst Lactobacillus curvatus N3 (whole cells)(S)High>99Not specifiedNot specifiedPossible (whole cells)[1]
Biocatalyst Ordered Dual-Enzyme (AKR/ADH) Reactor(S)7499.9Not specifiedNot specifiedHigh (retained 80% activity after 6 cycles)[2]
Chemocatalyst Ir-f-amphox L1Not specified>99 (conversion)984 hRoom Temp.Not specified
Chemocatalyst Ru(OTf)--INVALID-LINK--(R)High98Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Biocatalytic Reduction using Lactobacillus curvatus (Whole Cells)

This protocol is based on the enantioselective bioreduction of 2'-chloroacetophenone using Lactobacillus curvatus N3.[1]

a) Microorganism and Culture Conditions:

  • Strain: Lactobacillus curvatus N3.

  • Medium: MRS (de Man, Rogosa and Sharpe) broth.

  • Culture: Inoculate the strain in MRS broth and incubate at 30°C for 24 hours under anaerobic conditions.

b) Bioreduction Protocol:

  • Harvest the Lactobacillus curvatus N3 cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cells in the same buffer to a desired cell concentration.

  • Add 2'-chloroacetophenone (substrate) to the cell suspension. A co-solvent like glucose may be added to facilitate cofactor regeneration.

  • Incubate the reaction mixture at an optimized temperature and pH with gentle agitation.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., chiral GC or HPLC).

  • Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain enantiopure this compound.

Asymmetric Synthesis using an Ordered Dual-Enzyme Reactor

This method employs a sophisticated system with an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) for the synthesis of (S)-1-(2-chlorophenyl)ethanol with in situ cofactor regeneration.[2]

a) Enzyme Immobilization and Reactor Setup:

  • The AKR and ADH enzymes are co-immobilized on a solid support (e.g., porous microspheres) to create an ordered dual-enzyme system.

  • This immobilized system is then packed into a column to create a continuous flow reactor.

b) Asymmetric Reduction Protocol:

  • Prepare a solution of 2'-chloroacetophenone in a suitable buffer.

  • Add a cofactor (e.g., NADPH) and a sacrificial co-substrate for cofactor regeneration (e.g., isopropanol (B130326) for ADH).

  • Pump the reaction mixture through the dual-enzyme packed-bed reactor at a controlled flow rate.

  • Collect the eluent containing the product.

  • Monitor the conversion and enantiomeric excess of the product in the eluent by chiral HPLC or GC.

  • The product can be isolated from the eluent by extraction and subsequent purification.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient asymmetric hydrogenation of α-chloroacetophenones using a chiral Iridium catalyst.

a) Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Ir(COD)Cl]₂ and the chiral f-amphox ligand L1 in a degassed solvent (e.g., a mixture of hexane (B92381) and ethanol).

  • Stir the mixture at room temperature to form the active catalyst complex.

b) Asymmetric Hydrogenation Protocol:

  • In a separate flask, dissolve 2'-chloroacetophenone and a base (e.g., K₂CO₃) in the reaction solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Cannulate the catalyst solution into the autoclave under a positive pressure of inert gas.

  • Pressurize the autoclave with high-purity hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

  • Carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • The reaction mixture can be filtered to remove the base, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography, and the yield and enantiomeric excess are determined by chiral HPLC or GC.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the catalytic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Preparation (e.g., Culture/Immobilization/Activation) reaction Catalytic Reduction (Bioreduction or Hydrogenation) catalyst_prep->reaction substrate_prep Substrate & Reagent Preparation substrate_prep->reaction separation Catalyst/Cell Separation reaction->separation extraction Product Extraction separation->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Yield, ee%) purification->analysis

General experimental workflow for catalytic synthesis.

logical_relationship cluster_input Inputs cluster_output Outputs ketone 2'-Chloroacetophenone process Asymmetric Reduction ketone->process catalyst Chiral Catalyst (Biocatalyst or Chemocatalyst) catalyst->process h_source Hydrogen Source (e.g., Co-substrate, H₂ gas) h_source->process product This compound (Enantiomerically Enriched) process->product

Key components of the asymmetric reduction process.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, process control, and regulatory compliance. Cross-validation of analytical methods is an essential practice to demonstrate the reliability and interchangeability of results obtained from different analytical techniques. This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific cross-validation data for this compound is not extensively published, this guide leverages detailed experimental protocols and validation data for the closely related structural isomer, 1-(4-Chlorophenyl)ethanol, to provide a robust comparative framework. This approach is scientifically justified by the similar physicochemical properties of the two isomers. Furthermore, a detailed protocol and expected performance for a qNMR method have been developed based on established principles for the analysis of small pharmaceutical molecules.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the specific requirements of the analysis, sample matrix, and desired performance characteristics. The following table summarizes the typical performance data for the quantification of this compound using HPLC, GC, and qNMR.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL10 µg/mL
Limit of Quantitation (LOQ) 0.4 µg/mL1.5 µg/mL30 µg/mL
Specificity HighHighVery High
Sample Throughput HighMediumMedium
Derivatization Required NoPotentially for improved peak shapeNo

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the HPLC, GC, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is presented here.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. A GC method with Flame Ionization Detection (FID) is described below.

Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

Instrumentation and Experimental Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

Standard and Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Processing and Quantification:

The concentration of the analyte is calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for HPLC analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_std_gc Prepare Standard Solutions gc_system GC System Setup prep_std_gc->gc_system prep_sample_gc Prepare Sample Solution prep_sample_gc->gc_system injection_gc Inject Sample/Standard gc_system->injection_gc separation_gc Chromatographic Separation injection_gc->separation_gc detection_gc FID Detection separation_gc->detection_gc integration_gc Peak Integration detection_gc->integration_gc calibration_gc Calibration Curve Generation integration_gc->calibration_gc quantification_gc Quantification of Analyte calibration_gc->quantification_gc

Caption: Experimental workflow for GC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weighing Accurate Weighing of Sample & Internal Standard dissolution Dissolution in Deuterated Solvent weighing->dissolution nmr_setup NMR Spectrometer Setup dissolution->nmr_setup acquisition Data Acquisition nmr_setup->acquisition processing Spectrum Processing (Phase & Baseline Correction) acquisition->processing integration_nmr Signal Integration processing->integration_nmr calculation Purity Calculation integration_nmr->calculation

Caption: Experimental workflow for qNMR analysis.

Cross-Validation Strategy

A robust cross-validation of these analytical methods involves analyzing the same batch of this compound samples using at least two of the described techniques. The results are then statistically compared to ensure that there are no significant differences between the methods.

Cross_Validation_Logic start Select Batch of This compound Samples method1 Analyze Samples using Method 1 (e.g., HPLC) start->method1 method2 Analyze Samples using Method 2 (e.g., GC or qNMR) start->method2 results1 Obtain Quantitative Results from Method 1 method1->results1 results2 Obtain Quantitative Results from Method 2 method2->results2 comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) results1->comparison results2->comparison conclusion Conclusion on Method Equivalence and Reliability comparison->conclusion

Caption: Logical workflow for cross-validation.

A Comparative Guide to the Applications of 1-(2-Chlorophenyl)ethanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. We will delve into a comparative analysis of its synthesis, focusing on both chemocatalytic and biocatalytic methods, and explore its role as a precursor in the development of targeted therapies, particularly Polo-like kinase 1 (PLK1) inhibitors. This guide aims to equip researchers with the necessary information to select the most suitable synthetic methodologies for their specific research and development needs.

Performance Comparison of Synthetic Routes to Enantiopure this compound

The therapeutic efficacy of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of this compound is of paramount importance. The primary methods for achieving this are through the asymmetric reduction of its prochiral ketone precursor, 2'-chloroacetophenone (B1665101). Below is a comparative summary of the performance of various biocatalytic and chemocatalytic methods.

MethodCatalyst/BiocatalystCo-substrate/Hydrogen DonorTemp. (°C)Yield (%)Enantiomeric Excess (e.e.) (%)EnantiomerReference
Biocatalytic Reduction Saccharomyces cerevisiae B55% Ethanol (B145695)25>99>99(R)[1]
Lactobacillus curvatus N3Glucose30High>99(S)[2]
Acetobacter sp. CCTCC M209061Glucose-High>99(S)[3]
Ketoreductase (KRED) from Scheffersomyces stipitisIsopropanol->95>99(S)[4]
Chemocatalytic Reduction RuCl[(S,S)-TsDPEN]HCOOH/NEt₃28>9598(R)[4]
[RuCl₂(p-cymene)]₂/(S,S)-TsDPENi-PrOH80>9997(R)[4]
Iron(II) Complex/P-NH-N-P LigandHCOOK/H₂O65up to 88up to 76Not Specified[4]

Detailed Experimental Protocols

Biocatalytic Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae

This protocol describes the whole-cell biocatalytic reduction of 2'-chloroacetophenone to (R)-1-(2-chlorophenyl)ethanol.

Materials:

  • 2'-chloroacetophenone

  • Saccharomyces cerevisiae B5

  • Ethanol

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

  • Culture medium for yeast growth

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Cultivation of Biocatalyst: Culture Saccharomyces cerevisiae B5 in a suitable medium until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with the buffer solution.

  • Biotransformation: Resuspend the harvested cells in the buffer solution. Add 2'-chloroacetophenone (e.g., 1 g/L) and ethanol (5% v/v) as a co-substrate.

  • Reaction Conditions: Incubate the reaction mixture at 25°C with agitation for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction, extract the mixture with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The enantiomeric excess of the purified (R)-1-(2-chlorophenyl)ethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chemocatalytic Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2'-chloroacetophenone using a Ruthenium catalyst.

Materials:

  • 2'-chloroacetophenone

  • RuCl[(S,S)-TsDPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2'-chloroacetophenone in the anhydrous solvent.

  • Catalyst and Hydrogen Donor Addition: Add the RuCl[(S,S)-TsDPEN] catalyst (e.g., 1 mol%). Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 28°C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification and Analysis: Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Signaling Pathway and Experimental Workflow Diagrams

The (S)-enantiomer of this compound is a key chiral intermediate in the synthesis of polo-like kinase 1 (PLK1) inhibitors, which are a class of chemotherapeutic drugs.[2] PLK1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][5][6] Its overexpression is observed in many cancers, making it an attractive target for cancer therapy.[1][6]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis PLK1 PLK1 PLK1->Prophase Centrosome Maturation, Spindle Assembly PLK1->Metaphase Chromosome Alignment PLK1->Anaphase Sister Chromatid Separation PLK1->Cytokinesis Cytokinesis PLK1_Inhibitor PLK1 Inhibitor (derived from This compound) PLK1_Inhibitor->PLK1 Inhibition Mitotic_Arrest Mitotic Arrest & Apoptosis PLK1_Inhibitor->Mitotic_Arrest

Caption: Simplified Polo-like Kinase 1 (PLK1) Signaling Pathway in Mitosis and the point of intervention by PLK1 inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_application Application Start Start: 2'-Chloroacetophenone Method_Selection Method Selection: Biocatalytic vs. Chemocatalytic Start->Method_Selection Biocatalysis Biocatalytic Reduction (e.g., Yeast, Bacteria, Isolated Enzyme) Method_Selection->Biocatalysis Green Chemistry, High Selectivity Chemocatalysis Chemocatalytic Reduction (e.g., Asymmetric Hydrogenation) Method_Selection->Chemocatalysis Broader Substrate Scope, Established Catalysts Reaction Asymmetric Reduction Biocatalysis->Reaction Chemocatalysis->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Extraction Crude_Product->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis: - Yield Determination - Chiral HPLC for e.e. Pure_Product->Analysis Further_Synthesis Further Synthetic Steps Pure_Product->Further_Synthesis Final_Product Final Product (e.g., PLK1 Inhibitor) Further_Synthesis->Final_Product

Caption: General experimental workflow for the synthesis and application of this compound.

References

A Comparative Guide to Chiral Column Performance for the Separation of 1-(Chlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various chiral stationary phases (CSPs) for the enantiomeric separation of chlorophenyl)ethanol derivatives. Due to a lack of extensive published data specifically for 1-(2-Chlorophenyl)ethanol, this document focuses on the well-documented separation of the structurally analogous compound, 1-(4-Chlorophenyl)ethanol. The data presented here serves as a robust starting point for method development for related chlorophenyl ethanols, including the 2-chloro isomer.

The most successful separations of aromatic alcohols like 1-(4-Chlorophenyl)ethanol are consistently achieved using polysaccharide-based chiral stationary phases.[1][2] Columns derived from cellulose (B213188) and amylose, such as the Chiralcel® and Chiralpak® series, have demonstrated excellent performance in resolving these types of enantiomers.[1][2]

Performance Comparison of Chiral Columns

The following table summarizes the performance of different polysaccharide-based chiral columns for the separation of 1-(4-Chlorophenyl)ethanol enantiomers under High-Performance Liquid Chromatography (HPLC) conditions. Normal phase chromatography is the most commonly employed technique for this class of compounds.

Chiral Stationary Phase (CSP) Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (min) Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® ODn-Hexane / 2-Propanol (97:3, v/v)0.525tR(S) = 32.10, tR(R) = 35.88> 1.5 (Calculated)[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane / Isopropanol (B130326) (90:10, v/v)1.025Not SpecifiedBaseline separation achieved[3]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane / Isopropanol (95:5, v/v)1.0Not Specified(S)=10.69, (R)=11.76> 1.5[3]

Note: The data presented is for 1-(4-Chlorophenyl)ethanol and is intended to be a guide for initiating method development for this compound. Resolution (Rs) values greater than 1.5 indicate baseline separation of the enantiomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing chiral separations. Below are the experimental protocols for the separations cited in this guide.

Protocol 1: Separation on Chiralcel® OD [1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / 2-Propanol (97:3, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in the mobile phase.

Protocol 2: General Screening Protocol on Polysaccharide-Based CSPs [2][3]

  • Instrumentation: HPLC system with a column oven and UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Use HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.

  • System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of racemic 1-(4-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C (using a column oven).

    • Detection: UV at 210 nm.

Workflow for Chiral Method Development

A systematic approach is essential for efficient chiral method development. The following diagram illustrates a general workflow, which is applicable when developing a separation method for a new chiral compound like this compound.

ChiralMethodDevelopment start Define Analyte (this compound) csp_screening CSP Screening (Polysaccharide-based: e.g., Chiralcel OD, Chiralpak AD) start->csp_screening mode_selection Mode Selection (Normal Phase) csp_screening->mode_selection mobile_phase Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) mode_selection->mobile_phase optimization Optimization (Modifier %, Flow Rate, Temperature) mobile_phase->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation end Final Method validation->end

Caption: General workflow for chiral method development.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chlorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 1-(2-Chlorophenyl)ethanol, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential to protect personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its associated hazards and to use the appropriate personal protective equipment. The compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2] It may also lead to respiratory irritation.[1]

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Standard laboratory coat, nitrile gloves, and safety glasses.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Nitrile gloves and a laboratory coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Safety glasses with side shields or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation to disperse any vapors.[1]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, clearly labeled, and closed container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Prohibit Drainage System Contamination: Under no circumstances should the product or spill residue be allowed to enter drains.[1]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal company.[1] This ensures that the waste is handled in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Plan:

  • Segregation: As this compound is a halogenated organic compound, it must be segregated from non-halogenated solvent waste to avoid unnecessary treatment costs and ensure proper handling.

  • Containerization:

    • Store surplus and non-recyclable this compound in its original container if possible, or in a compatible, well-sealed, and clearly labeled waste container.[1][3]

    • The container must have a tightly fitting cap to prevent the release of vapors.[3]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.

  • Arrange for Professional Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[1] Provide them with a copy of the Safety Data Sheet (SDS).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_event Event Triggering Disposal cluster_spill Spill Response Protocol cluster_disposal Waste Disposal Protocol start Start: Handling this compound assess_hazards Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards Read SDS don_ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat assess_hazards->don_ppe event Waste Generated or Spill Occurs don_ppe->event spill_detected Spill Detected event->spill_detected If Spill segregate Segregate as Halogenated Waste event->segregate If Surplus/Waste evacuate Evacuate & Ventilate Area spill_detected->evacuate contain_spill Contain with Absorbent Material evacuate->contain_spill collect_waste_spill Collect in Sealed Container contain_spill->collect_waste_spill collect_waste_spill->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Secondary Containment containerize->store contact_disposal Contact Licensed Disposal Company store->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(2-Chlorophenyl)ethanol, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eyes/Face Skin/Body Respiratory
Small-scale use in a certified chemical fume hood Safety glasses with side shields or goggles.[1][2]Chemical-resistant lab coat, fully buttoned. Nitrile gloves.[3]Work should be conducted in a certified chemical fume hood.[3]
Operations with a higher risk of splashing Face shield worn in addition to safety goggles.[3][4]Chemical-resistant lab coat. Nitrile gloves (consider double-gloving for prolonged contact).[3]A NIOSH-approved respirator with an organic vapor cartridge should be used if a fume hood is not available.[3]
Handling larger quantities Face shield and safety goggles.[4]Chemical-resistant lab coat and protective boots if necessary.[1]Use in a well-ventilated area with local exhaust ventilation.[5]
Spill response (minor) Safety goggles.Appropriate protective gloves and clothing.[6]Use in a well-ventilated area.
Spill response (major) Face shield and safety goggles.Chemical-resistant suit.NIOSH-approved respirator with an organic vapor cartridge.

Experimental Protocols: Safe Handling and Disposal

General Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[7]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[6][8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2][9] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Equipment: Use spark-proof tools and explosion-proof equipment.[5]

Storage:

  • Store in a tightly closed, properly labeled container.[1][3]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Spill Response:

  • Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand, vermiculite) and collect it into a labeled, sealable hazardous waste container.[3]

  • Major Spills: Evacuate the area immediately and alert your institution's emergency response team.[3]

Waste Disposal:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[3]

  • Disposal must be entrusted to a licensed waste disposal company and be in accordance with local, regional, and national regulations.[8][11] Do not release into the environment.[11]

Visual Workflow and Decision-Making Diagrams

The following diagrams provide a clear, step-by-step guide for the safe handling of this compound and for selecting the appropriate PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds gather_ppe Gather Appropriate PPE check_sds->gather_ppe prep_work_area Prepare Work Area (Fume Hood) gather_ppe->prep_work_area conduct_experiment Conduct Experiment prep_work_area->conduct_experiment decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate store_chemical Store in a Cool, Dry, Well-Ventilated Area conduct_experiment->store_chemical dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Workflow for Safe Handling of this compound

PPESelection start Start: Task Assessment risk_splash Risk of Splashing? start->risk_splash large_quantity Handling Large Quantity? risk_splash->large_quantity No enhanced_ppe Enhanced PPE: - Face Shield & Goggles - Lab Coat - Nitrile Gloves (Double) risk_splash->enhanced_ppe Yes standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves large_quantity->standard_ppe No full_ppe Full PPE: - Face Shield & Goggles - Chemical Resistant Suit - Respirator large_quantity->full_ppe Yes

Decision-Making for PPE Selection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.